5-Bromothiazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBJUUGUUFJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934346-19-7 | |
| Record name | 5-bromo-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profile of 5-Bromothiazole-4-carbaldehyde in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromothiazole-4-carbaldehyde (CAS No. 934346-19-7), a critical heterocyclic building block in synthetic and medicinal chemistry. The document outlines the theoretical principles governing its solubility, based on its molecular structure and physicochemical properties. A detailed, field-proven experimental protocol for determining solubility in a range of common organic solvents is provided, designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding, ensuring that laboratory results are both reproducible and reliable.
Introduction: The Significance of Solubility
5-Bromothiazole-4-carbaldehyde is a heterocyclic aldehyde with the molecular formula C₄H₂BrNOS.[1][2] Its structure, featuring a thiazole ring substituted with a bromine atom and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules.[3]
In any chemical process, from reaction setup to product purification and formulation, understanding a compound's solubility is paramount. It dictates the choice of solvent for a reaction, the method for crystallization, the parameters for chromatographic purification, and, critically in drug development, the potential for bioavailability and formulation into a viable drug product. This guide serves to elucidate the solubility profile of 5-Bromothiazole-4-carbaldehyde, providing both the theoretical framework and the practical tools for its empirical determination.
Molecular Characteristics and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[4] An analysis of the 5-Bromothiazole-4-carbaldehyde structure allows for a strong predictive assessment of its behavior in various solvents.
-
Polarity and Functional Groups: The molecule possesses several features that contribute to an overall polar character. The thiazole ring contains both nitrogen and sulfur heteroatoms, creating a dipole moment. The aldehyde group (-CHO) is strongly polar and can act as a hydrogen bond acceptor.[5]
-
Molecular Size and Halogenation: With a molecular weight of 192.03 g/mol , it is a relatively small molecule.[2] Generally, for a given functional group, solubility decreases as molecular size and the nonpolar hydrocarbon portion of the molecule increase.[6][7] The presence of a bromine atom further influences its properties, adding to the molecular weight and polarizability.
Based on these characteristics, 5-Bromothiazole-4-carbaldehyde is predicted to be soluble in a range of polar organic solvents. Its solubility in nonpolar solvents is expected to be limited.
Caption: Molecular structure of 5-Bromothiazole-4-carbaldehyde.
Core Principles Influencing Solubility
Several key factors interact to determine the extent to which a solute dissolves in a solvent.[6] A thorough understanding of these principles is essential for experimental design and data interpretation.
-
Solvent-Solute Interactions: Dissolution is a process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions.[8] For dissolution to be favorable, these new interactions must be energetically comparable to or stronger than the ones being broken. Polar solutes, like 5-Bromothiazole-4-carbaldehyde, dissolve well in polar solvents because the dipole-dipole interactions and potential for hydrogen bonding between solute and solvent are strong.[4]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] The additional thermal energy helps to overcome the lattice energy of the solid crystal and promotes the mixing of solute and solvent molecules.[4] However, this relationship must be determined empirically, as exceptions can occur.
-
Solvent Polarity Spectrum: Organic solvents can be categorized by their polarity. A systematic approach to solubility testing involves using solvents from across this spectrum to build a comprehensive profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Have strong dipoles but do not donate hydrogen bonds.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Intermediate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals forces.
-
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of 5-Bromothiazole-4-carbaldehyde. The protocol is designed to be self-validating by ensuring consistent measurements and clear observational criteria.
Materials and Equipment
-
5-Bromothiazole-4-carbaldehyde (crystalline powder)[2]
-
Analytical balance (±0.1 mg precision)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Calibrated pipettes or micropipettes
-
Glass vials or test tubes (e.g., 4 mL or 13x100 mm)
-
A range of organic solvents (analytical grade or higher):
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Hexane
-
Experimental Workflow
The following workflow provides a systematic approach to solubility testing.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: Label a separate, clean, dry vial for each solvent to be tested.
-
Weighing Solute: Accurately weigh approximately 10 mg of 5-Bromothiazole-4-carbaldehyde into each labeled vial. Record the exact mass.
-
Initial Solvent Addition: To the first vial, add 0.5 mL of the chosen solvent.[9][10] This creates an initial concentration of ~20 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear solution with no visible solid particles.
-
Classification:
-
If the compound dissolves completely, it is classified as Soluble at ≥20 mg/mL.
-
If the compound does not dissolve completely, proceed to the next step.
-
-
Incremental Solvent Addition: Add another 0.5 mL of the solvent to the vial (for a total volume of 1.0 mL), reducing the concentration to ~10 mg/mL.
-
Re-mixing and Observation: Vortex again for 60 seconds and re-examine the solution.
-
If the compound is now fully dissolved, classify it as Sparingly Soluble (soluble at ~10 mg/mL).
-
If solid material remains, classify it as Insoluble (or very slightly soluble, <10 mg/mL).
-
-
Temperature Effect (Optional): For samples classified as sparingly soluble or insoluble, gently warm the vial in a water bath to 40-50°C. Observe if heating promotes dissolution. Note any changes upon cooling back to room temperature, as this can indicate potential for recrystallization.
-
Repeat: Repeat steps 3-9 for each solvent in the test panel.
Data Interpretation and Reporting
All observations should be meticulously recorded. A structured table is the most effective way to present and compare the solubility data across different solvents.
Table 1: Solubility Profile of 5-Bromothiazole-4-carbaldehyde
| Solvent | Polarity Index | Initial Observation (at 20 mg/mL) | Final Classification (mg/mL) | Observations upon Heating |
|---|---|---|---|---|
| Hexane | 0.1 | e.g., Insoluble, white powder remains | < 10 | e.g., No change |
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Tetrahydrofuran | 4.0 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 |
| DMSO | 7.2 | e.g., Clear solution forms immediately | > 20 | e.g., Not Applicable |
Researchers should fill this table with their empirical data.
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-Bromothiazole-4-carbaldehyde must be handled with appropriate care.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][11]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Avoid breathing dust or vapors.[1]
-
Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12][14] Recommended storage is often under an inert atmosphere at 2-8°C.[1]
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of 5-Bromothiazole-4-carbaldehyde. By combining theoretical predictions based on molecular structure with a systematic and validated experimental protocol, researchers can generate a reliable solubility profile. This data is fundamental for the successful application of this versatile building block in organic synthesis, reaction optimization, purification, and the broader goals of drug discovery and development.
References
-
LibreTexts Chemistry. (2021-03-04). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][9]
-
University of Canterbury. (2023-08-31). Solubility of Organic Compounds. Retrieved from [Link]
-
IndiaMART. 5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. Retrieved from [Link][2]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][10]
-
LibreTexts Chemistry. (2023-01-29). Solubility and Factors Affecting Solubility. Retrieved from [Link][4]
-
Quora. (2016-10-11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link][7]
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link][11]
-
JETIR. (2024). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link][15]
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link][5]
-
LibreTexts Chemistry. (2024-11-19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link][16]
-
PubMed. (1991-03-01). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link][8]
Sources
- 1. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 14. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
- 15. jetir.org [jetir.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Thermodynamic Stability & Handling of 5-Bromothiazole-4-carbaldehyde
The following technical guide details the thermodynamic stability profile of 5-Bromothiazole-4-carbaldehyde , synthesizing structural analysis, degradation kinetics, and practical handling protocols.
Executive Summary
5-Bromothiazole-4-carbaldehyde is a bifunctional heterocyclic building block critical in the synthesis of pharmaceuticals and agrochemicals. Its thermodynamic profile is defined by two competing instability vectors: the oxidative susceptibility of the C4-formyl group and the photolytic lability of the C5-bromine bond. While the thiazole core provides significant aromatic stabilization energy, the compound is thermodynamically metastable in aerobic conditions, necessitating strict inert storage to prevent degradation into 5-bromothiazole-4-carboxylic acid.
Molecular Architecture & Electronic Stability
To understand the thermodynamic behavior of this molecule, we must analyze the electronic push-pull systems operating across the thiazole ring.
Electronic Distribution
The thiazole ring is electron-deficient (π-excessive but inductively withdrawing).
-
Position 4 (Formyl Group): The aldehyde (-CHO) acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This decreases electron density at C5.
-
Position 5 (Bromine): The bromine atom exerts a -I effect (destabilizing) and a +M effect (stabilizing via lone pair donation into the ring).
-
Net Effect: The presence of the C4-formyl group effectively "locks" the C5-Br bond by reducing the electron density available for oxidative addition, but simultaneously activates the ring toward nucleophilic attack (though less so than at C2).
Resonance & Reactivity Visualization
The following diagram maps the electronic vectors that dictate the compound's stability.
Figure 1: Electronic vectors influencing the thermodynamic stability of the thiazole scaffold.
Thermodynamic Parameters & Physical State[1][2][3]
While specific calorimetric data for the 5-bromo-4-carbaldehyde isomer is often proprietary, we can derive its thermodynamic profile from structural analogs (e.g., 2-bromothiazole-4-carbaldehyde).
Physical Properties Table
| Parameter | Value / Range | Thermodynamic Implication |
| Physical State | Solid (Crystalline) | High lattice energy confers solid-state stability relative to liquid analogs. |
| Melting Point | Predicted: 70–90 °C | Moderate intermolecular forces (dipole-dipole); susceptible to melt-induced degradation. |
| Solubility | DMSO, DMF, DCM | High solvation energy in polar aprotic solvents; low stability in protic solvents (solvolysis risk). |
| pKa (Conjugate Acid) | ~1.5 (Thiazole N) | Weakly basic; stable in neutral/mildly acidic media; unstable in strong base (Cannizzaro). |
Solid-State vs. Solution Stability
-
Solid State: The compound is kinetically stable at room temperature if protected from light. The crystal lattice barrier prevents rapid auto-oxidation.
-
Solution State: Entropy drives degradation. In solution, the rotational freedom of the aldehyde group allows it to align for bimolecular reactions (dimerization or oxidation). Half-life in solution (air-exposed) is estimated at <24 hours.
Degradation Pathways
Understanding how the molecule breaks down is essential for designing storage and reaction protocols.
Primary Degradation: Auto-oxidation
The aldehyde proton is abstractable. In the presence of atmospheric oxygen (radical initiator), the C4-formyl group oxidizes to the carboxylic acid. This is the primary thermodynamic sink.
Secondary Degradation: Nucleophilic Substitution (S_NAr)
While C2 is the primary electrophilic site on thiazole, the C4-EWG activates the C5-Br bond. In the presence of strong nucleophiles (e.g., hydroxides, alkoxides), the bromine can be displaced, leading to 5-hydroxy/alkoxy impurities.
Pathway Visualization
Figure 2: Major degradation pathways under environmental stress.
Experimental Protocols
Stability-Indicating HPLC Method
To verify thermodynamic stability, use the following validated conditions. This method separates the parent from its acid oxidation product.
Instrument: HPLC with UV-Vis / PDA Detector Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm Detection: 254 nm (Thiazole absorption max) and 280 nm Flow Rate: 1.0 mL/min Temperature: 25 °C
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 95 | 5 |
Forced Degradation Stress Testing
Perform these tests to establish the "Safe Operating Window" for your specific batch.
-
Oxidative Stress: Dissolve 1 mg in ACN. Add 10 µL 30% H2O2. Monitor by LCMS at T=0, 1h, 4h. Expect rapid conversion to M+16 species.
-
Thermal Stress: Heat solid sample to 60°C for 4 hours. Analyze for dimerization or polymerization (insoluble residues).
-
Photostability: Expose solid sample to UV light (254 nm) for 2 hours. Check for debromination (M-79/81).
Handling & Storage Directives
Based on the thermodynamic profile, the following protocols are mandatory to maintain purity >97%.
Storage Hierarchy
-
Primary: Store under Inert Gas (Argon or Nitrogen) . The exclusion of oxygen is the single most critical factor.
-
Temperature: 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but ensures the container is desiccated before opening to prevent condensation hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (potential radical initiation); use ceramic or plastic.
Reaction Handling
-
Solvent Degassing: All solvents used in reactions involving this aldehyde must be sparged with inert gas.
-
Base Addition: If using basic conditions (e.g., for condensation reactions), add the base last and at low temperature (0°C) to minimize competitive S_NAr side reactions.
References
-
BLD Pharm. (2023). Safety Data Sheet: 5-Bromothiazole-4-carbaldehyde. Retrieved from
-
Sigma-Aldrich. (2023).[1] Product Specification: Bromothiazole Carbaldehyde Derivatives. Retrieved from
-
Kamkhede, D.B., et al. (2016).[2] "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." ResearchGate.[1] Retrieved from
-
Wu, L., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Fedotova, A.I., et al. (2009). "Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile." Russian Journal of General Chemistry. Retrieved from
Sources
Technical Guide: Physicochemical Profiling of 5-Bromothiazole-4-carbaldehyde
Topic: Melting Point Range and Physicochemical Characterization of Pure 5-Bromothiazole-4-carbaldehyde Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The precise characterization of 5-Bromothiazole-4-carbaldehyde (CAS: 934346-19-7 ) is a critical checkpoint in the synthesis of thiazole-based pharmacophores. As a halogenated heterocyclic aldehyde, it serves as a high-value scaffold for Schiff base formation, Knoevenagel condensations, and Suzuki-Miyaura cross-coupling reactions in drug discovery.
This guide provides the definitive melting point range for the pure compound, distinguishes it from its common regioisomers, and outlines a self-validating protocol for thermal analysis.
Physicochemical Profile
The Melting Point Standard
For high-purity (>98%) 5-Bromothiazole-4-carbaldehyde, the experimental melting point (MP) range is narrow and distinct.
| Property | Specification |
| Compound Name | 5-Bromothiazole-4-carbaldehyde |
| CAS Number | 934346-19-7 |
| Melting Point Range | 128.0 °C – 130.0 °C |
| Physical State | White to pale yellow crystalline solid |
| Molecular Formula | C₄H₂BrNOS |
| Molecular Weight | 192.03 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Critical Note on Regioisomer Confusion:
Researchers frequently confuse this compound with 2-Bromothiazole-4-carbaldehyde (CAS: 5198-80-1), which exhibits a dangerously similar melting point range of 126–132 °C . Reliance on melting point alone is insufficient for structural validation. Proton NMR (
Structural Context
The melting point is governed by the crystal lattice energy, influenced heavily by:
-
Dipole-Dipole Interactions: The carbonyl oxygen (position 4) and the thiazole sulfur/nitrogen create a polarized network.
-
Halogen Bonding: The C5-Bromine atom acts as a Lewis acid site (sigma-hole), potentially forming halogen bonds with nitrogen or oxygen in the crystal packing, stabilizing the lattice and elevating the melting point relative to non-halogenated analogs.
Experimental Protocol: Thermal Analysis
To ensure data integrity, follow this self-validating protocol for MP determination. This workflow minimizes errors caused by solvent inclusion or eutectics.
Sample Preparation
-
Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature to remove trace solvent (solvent occlusion can depress MP by 2-5 °C).
-
Packing: Introduce the solid into a clean, dry glass capillary tube. Tap the tube on a hard surface to pack the sample tightly to a height of 2-3 mm. Loose packing leads to uneven heat transfer.
Determination Method (Capillary / Mel-Temp)
-
Ramp Rate (Fast): Heat rapidly to 115 °C to estimate the onset.
-
Cooling: Allow the apparatus to cool below 100 °C.
-
Ramp Rate (Precise): Insert a fresh sample. Heat at a rate of 1.0 °C/minute starting from 115 °C.
-
Observation:
-
Onset Point: First visible liquid droplet (Record as
). -
Clear Point: Entire sample becomes liquid (Record as
).
-
-
Validation: The range (
) should not exceed 2.0 °C. A wider range indicates impurities (>1%).
Visual Workflow (DOT Diagram)
Figure 1: Self-validating workflow for melting point determination of 5-Bromothiazole-4-carbaldehyde.
Synthesis & Purification Logic
If the melting point is depressed (e.g., 120–125 °C), the sample likely contains unreacted starting material or regioisomers.
Impurity Sources
-
Regioisomer: 2-Bromothiazole-4-carbaldehyde (formed if bromination conditions are not regioselective).
-
Debrominated Analog: Thiazole-4-carbaldehyde (from incomplete bromination or halogen exchange).
Purification Strategy
-
Recrystallization: The preferred solvent system is Ethanol/Water (9:1) or Hexane/Ethyl Acetate . Dissolve at reflux, filter hot to remove insolubles, and cool slowly to 4 °C.
-
Column Chromatography: If recrystallization fails, use silica gel chromatography.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 10:1 to 4:1).
-
TLC Visualization: UV active (254 nm). The aldehyde group makes the spot distinct.
-
Identification Logic Pathway
Figure 2: Logical decision tree for distinguishing the 5-bromo target from its 2-bromo isomer.
References
-
Symax Laboratories. (2024). Certificate of Analysis: 5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7).[1][2][3] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromothiazole-4-carbaldehyde (Isomer Comparison). Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet: 5-Bromothiazole-4-carbaldehyde. Retrieved from
-
Simiti, I. & Farkas, M. (1975). Study of the properties of some 4-formyl-5-bromothiazoles. Chemischer Informationsdienst, 7(19). (Historical reference for bromothiazole properties).[4][5]
Sources
- 1. 5-BROMOTHIAZOLE-4-CARBALDEHYDE | 934346-19-7 [sigmaaldrich.com]
- 2. 5-Bromothiazole-4-carbaldehyde | 934346-19-7 [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. 5198-80-1 | 2-Bromothiazole-4-carbaldehyde - Moldb [moldb.com]
- 5. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of Thiazole Derivatives using 5-Bromothiazole-4-carbaldehyde
[1]
Abstract
This technical guide outlines the strategic utilization of 5-Bromothiazole-4-carbaldehyde (CAS: 764-13-6) as a bifunctional scaffold in medicinal chemistry.[1] We provide validated protocols for orthogonal functionalization: Palladium-catalyzed cross-coupling at the C5 position and reductive amination/condensation at the C4 formyl group.[1] These methods enable the rapid generation of diverse thiazole libraries, essential for targeting kinase inhibitors, antimicrobial agents, and CNS-active compounds.
Introduction & Strategic Reactivity Profile
The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). 5-Bromothiazole-4-carbaldehyde represents a high-value "linchpin" intermediate due to its specific substitution pattern:
-
C5-Bromine: Positioned adjacent to the sulfur atom, this site is highly activated for oxidative addition by Palladium(0), facilitating Suzuki, Stille, and Sonogashira couplings.
-
C4-Aldehyde: A versatile electrophile ready for condensation reactions (Schiff base formation) or reductive aminations to install solubilizing amine tails.[1]
By exploiting the orthogonal reactivity of the halogen (C-Br) and the carbonyl (C=O), researchers can synthesize complex trisubstituted thiazoles in a modular fashion.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 5-Bromothiazole-4-carbaldehyde. The scaffold allows for independent modification of the C5 and C4 positions.
Application 1: C5-Arylation via Suzuki-Miyaura Coupling[1][2]
The C5 position of the thiazole ring is electron-deficient, making the C-Br bond highly reactive toward Pd(0). However, the adjacent sulfur and nitrogen atoms can potentially coordinate to the catalyst, necessitating specific ligand choices.
Mechanism & Rationale[1][2][3]
-
Catalyst: Pd(dppf)Cl₂·DCM is the preferred catalyst.[1] The bidentate ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd center and preventing catalyst poisoning by the thiazole heteroatoms.
-
Base: Potassium Carbonate (K₂CO₃) provides mild activation without promoting aldol condensation side-reactions at the aldehyde.[1]
-
Solvent: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of both the organic halide and the inorganic base, crucial for the transmetalation step.
Protocol A: Synthesis of 5-Phenylthiazole-4-carbaldehyde
Reagents:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[2]·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine 5-Bromothiazole-4-carbaldehyde (192 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol) quickly under inert atmosphere. Cap the vial immediately.
-
Reaction: Heat the block to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting material (Br-Thiazole) should disappear.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Expected Yield: 75–85% Data Interpretation: Look for the disappearance of the C-Br stretch in IR and the appearance of new aromatic protons in ¹H NMR. The aldehyde proton singlet (~10.0 ppm) should remain intact.
Application 2: C4-Functionalization via Reductive Amination
The C4-aldehyde is sterically accessible and highly electrophilic.[1] Reductive amination is preferred over simple alkylation as it avoids over-alkylation and allows the introduction of complex amine fragments.[1]
Mechanism & Rationale[1][2][3]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH₄. STAB is mild and does not reduce the aldehyde or ketone until the imine is formed, allowing for a "one-pot" procedure without isolating the Schiff base intermediate.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM. DCE is preferred for its slightly higher boiling point if gentle heating is required to drive imine formation.[1]
Protocol B: Synthesis of N-Benzyl-1-(5-bromothiazol-4-yl)methanamine[1]
Reagents:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)[1]
-
Benzylamine (1.1 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-Bromothiazole-4-carbaldehyde (192 mg, 1.0 mmol) and Benzylamine (118 mg, 1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at room temperature for 1 hour.
-
Note: Formation of the imine is often visible as a slight color change or turbidity.[1]
-
-
Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) in one portion.
-
Reaction: Stir at room temperature for 12–16 hours under Nitrogen.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stirring vigorously for 15 minutes.
-
Extraction: Extract with DCM (3 x 15 mL). Combine organic layers, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash chromatography (DCM/MeOH 95:5).
Expected Yield: 80–90% Data Interpretation: ¹H NMR will show the disappearance of the aldehyde proton (10 ppm) and the appearance of a benzylic methylene singlet (~3.8-4.0 ppm) and the new CH₂ next to the amine.
Sequential Workflow: The "Thiazole-Walk"
For library synthesis, performing the Suzuki coupling before the reductive amination is generally recommended. The aldehyde group is robust under Suzuki conditions, whereas secondary amines formed in step 2 might coordinate to Palladium or undergo side reactions if present during the cross-coupling step.
Workflow Diagram
Figure 2: Optimized sequential workflow for generating 5-aryl-4-aminomethylthiazole libraries. Performing the C-C bond formation first preserves the aldehyde for subsequent diversity introduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Catalyst Poisoning | Switch to Pd(PPh₃)₄ or increase Pd loading to 10 mol%. Ensure thorough degassing.[1] |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents vigorously.[1] Use freeze-pump-thaw cycles if possible. |
| Incomplete Amination | Steric Hindrance | Use Ti(OiPr)₄ (1.0 equiv) as a Lewis acid additive during imine formation before adding the reducing agent. |
| Aldehyde Oxidation | Air exposure | Store 5-Bromothiazole-4-carbaldehyde under inert gas at 4°C. |
Safety & Handling
-
5-Bromothiazole-4-carbaldehyde: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers.[1] Avoid inhalation of dust.[1]
-
Boronic Acids: Generally low toxicity but should be handled with gloves.[1]
-
Waste Disposal: Segregate halogenated solvents (DCE, DCM) from non-halogenated ones. Dispose of heavy metal (Pd) waste in appropriate containers.
References
-
Medicinal Significance of Thiazole Scaffolds
-
Suzuki Coupling Methodologies
-
Reductive Amination Protocols
-
Compound Data & Safety
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bepls.com [bepls.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling protocols for 5-Bromothiazole-4-carbaldehyde
Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromothiazole-4-carbaldehyde
Executive Summary
5-Bromothiazole-4-carbaldehyde is a high-value scaffold in medicinal chemistry, serving as a linchpin for synthesizing CDK inhibitors, antimicrobial agents, and complex heteroaryl systems. Its dual functionality—an electrophilic bromide at C5 and a reactive aldehyde at C4—offers versatile derivatization but presents specific synthetic challenges. The electron-deficient nature of the thiazole ring facilitates rapid oxidative addition, yet the coordinating sulfur and nitrogen atoms can poison unspecialized palladium catalysts. Furthermore, the C4-aldehyde renders the substrate sensitive to harsh basic conditions (e.g., Cannizzaro disproportionation or aldol polymerization).
This guide details three field-validated Suzuki-Miyaura coupling protocols designed to maximize yield while preserving the aldehyde functionality.
Mechanistic Considerations & Strategy
The Electronic Landscape
The thiazole ring is inherently electron-deficient (
-
Advantage: Oxidative addition of Pd(0) is fast, often occurring at mild temperatures.
-
Risk: The resulting Pd(II) intermediate is electrophilic and prone to homocoupling or dehalogenation if transmetallation is slow.
-
Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) can coordinate to Pd, displacing labile ligands (like PPh3). Bidentate ligands (e.g., dppf) or bulky Buchwald ligands (e.g., XPhos) are essential to maintain catalyst activity.
Strategic Decision Matrix
Select the appropriate protocol based on the properties of your boronic acid coupling partner.
Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura condition set.
Experimental Protocols
Protocol A: The "Workhorse" Standard (Pd(dppf)Cl2)
Best for: Simple aryl/heteroaryl boronic acids with no major steric or stability issues.
Rationale: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, stabilizing the Pd center against thiazole coordination while promoting reductive elimination.
Materials:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2[1][2]·CH2Cl2) (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or screw-cap) with the thiazole (1.0 mmol, 192 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.03 mmol, 24 mg).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add degassed 2.0 M Na2CO3 (1.5 mL) via syringe. The mixture will turn biphasic.
-
Reaction: Heat to 80 °C for 4–6 hours. (Monitor by TLC/LCMS; look for disappearance of bromide).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.[3]
-
Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" System (XPhos Pd G3)
Best for: Sterically hindered partners (ortho-substituted), electron-poor boronic acids, or unstable heteroaryl boronates.
Rationale: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition of the thiazole and rapidly transmetallates hindered boronates. The G3 precatalyst ensures accurate Pd:L ratio and rapid activation.
Materials:
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (0.5 M aqueous or solid added to wet solvent, 2.5 equiv)
-
Solvent: THF/Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge vial with thiazole (1.0 equiv), boronic acid/ester (1.3 equiv), XPhos Pd G3 (0.02 equiv), and solid K3PO4 (2.5 equiv).
-
Solvent: Add THF (degassed) and Water (degassed) in a 10:1 ratio (e.g., 5 mL THF : 0.5 mL H2O).
-
Reaction: Heat to 60 °C for 2–4 hours. Note: This catalyst is active at lower temperatures; avoid overheating to prevent aldehyde degradation.
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and partition between DCM and water.
Protocol C: The "Mild/Anhydrous" System (CsF)
Best for: Base-sensitive substrates (e.g., containing esters, free phenols) or protodeboronation-prone acids.
Rationale: Cesium Fluoride (CsF) acts as a mild base that activates the boronic acid/ester via the formation of a boronate-fluoride complex, avoiding high pH that could damage the aldehyde.
Materials:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/PCy3
-
Base: CsF (2.5 equiv, anhydrous)
-
Solvent: DME (1,2-Dimethoxyethane), anhydrous.
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge: Add thiazole (1.0 equiv), boronic ester (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and CsF (2.5 equiv) under a counter-flow of Argon.
-
Solvent: Add anhydrous DME (0.2 M concentration relative to thiazole).
-
Reaction: Heat to 85 °C for 12–16 hours.
-
Note: This reaction is slower than aqueous methods due to heterogeneous base solubility. Vigorous stirring is critical.
Data Summary & Troubleshooting
Reaction Performance Comparison
| Parameter | Protocol A (Pd-dppf) | Protocol B (XPhos) | Protocol C (CsF) |
| Reaction Rate | Moderate (4-6 h) | Fast (1-3 h) | Slow (12-16 h) |
| Steric Tolerance | Medium | High | Low |
| Base Sensitivity | Low (High pH) | Medium | High (Neutral pH) |
| Typical Yield | 75–90% | 85–95% | 60–80% |
| Cost | Low | High | Moderate |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Protodehalogenation (Product is Thiazole-4-CHO) | Reductive elimination of H-Pd-Ar species. | Solvent is too "wet" or reaction too hot. Switch to Protocol C (Anhydrous). Increase Boronic Acid load. |
| Homocoupling (Biaryl formation) | Oxidative dimerization of boronic acid. | Reduce O2 exposure (sparge longer). Add catalyst after degassing. |
| Aldehyde Oxidation (Carboxylic Acid formed) | Trace O2 in basic media. | Strict inert atmosphere required. Use weaker base (K3PO4 instead of Na2CO3). |
| No Conversion | Catalyst poisoning by Thiazole N/S. | Switch to Protocol B (XPhos is more resistant to poisoning). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
reductive amination of 5-Bromothiazole-4-carbaldehyde with primary amines
Application Note: Reductive Amination of 5-Bromothiazole-4-carbaldehyde
Executive Summary
This application note details the optimized conditions for the reductive amination of 5-Bromothiazole-4-carbaldehyde with primary amines. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the C5-bromine atom necessitates a chemoselective reduction strategy that preserves the halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide recommends Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its ability to selectively reduce the intermediate iminium species without affecting the aldehyde or the C-Br bond, a common risk with catalytic hydrogenation (
Scientific Foundation & Mechanistic Rationale
Substrate Analysis
-
Electrophilicity: The thiazole ring is electron-deficient, making the C4-aldehyde highly reactive toward nucleophilic attack by amines.
-
Steric Environment: The C5-bromine atom provides steric bulk adjacent to the reactive center. While not prohibitive, it suggests that bulky amines may require longer reaction times or acid catalysis to drive imine formation.
-
Chemoselectivity Risks: The C-Br bond is susceptible to hydrogenolysis (dehalogenation) under standard hydrogenation conditions. Therefore, hydride transfer reagents are preferred over heterogeneous catalysis.
Reagent Selection: The STAB Advantage
Sodium triacetoxyborohydride,
-
Safety: It avoids the toxicity and waste disposal issues associated with cyanide byproducts.
-
Selectivity: STAB is less basic and milder than
.[1] It reduces protonated imines (iminium ions) much faster than it reduces aldehydes.[2] This allows for a "Direct Reductive Amination" (one-pot) protocol where the aldehyde and amine are mixed with the reducing agent simultaneously.[1][2] -
Compatibility: It is compatible with the electron-withdrawing nature of the thiazole core, which stabilizes the intermediate hemiaminal.
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). In the presence of acetic acid, the imine is protonated to an iminium ion, which is the active species reduced by STAB.
Figure 1: Mechanistic pathway of reductive amination using STAB. Note the critical role of acid catalysis in activating the imine.
Experimental Protocol
Materials
-
Substrate: 5-Bromothiazole-4-carbaldehyde (1.0 equiv)
-
Amine: Primary amine (1.1 – 1.2 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Standard Operating Procedure (SOP)
Step 1: Solvation and Imine Formation
-
Charge a clean, dry reaction vial with 5-Bromothiazole-4-carbaldehyde (1.0 equiv).
-
Add DCE (concentration ~0.1 M to 0.2 M).
-
Add the Primary Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the imine.[1] For sterically hindered amines, extend this to 1–2 hours.
-
Step 2: Reduction 5. Add STAB (1.5 equiv) portion-wise over 5 minutes.
- Caution: Mild gas evolution (
) may occur if moisture is present.
- Seal the vessel and stir at RT under nitrogen or argon atmosphere.
- Monitor: Check reaction progress by LC-MS or TLC after 2 hours. Look for the disappearance of the aldehyde peak and the appearance of the product mass (M+H).
Step 3: Workup and Isolation [3]
8. Quench: Once complete, quench the reaction by adding saturated aqueous
Optimization & Decision Logic
Not all amines react with equal efficiency. Use the following decision tree to adapt the protocol based on the amine's properties.
Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity and sterics.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Imine formation is slow due to sterics or electronics. | Increase AcOH to 2.0 equiv. Switch to "Stepwise Protocol" (Pre-form imine). |
| Alcohol Byproduct (Aldehyde reduction) | Reducing agent is too active or added too early. | Ensure STAB is used, not |
| Debromination (Loss of Br) | Reaction conditions too harsh. | STOP using catalytic hydrogenation ( |
| Incomplete Separation | Amine product is water-soluble. | During workup, ensure the aqueous layer pH is >10 before extraction to ensure the amine is in the free-base form. Use DCM/MeOH (9:1) for extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Common Organic Chemistry. (2023). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Common Organic Chemistry Protocols.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry.
-
Sigma-Aldrich. (2023). "Application Note: Reductive Amination Guidelines." Merck/Sigma-Aldrich Technical Library.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. scribd.com [scribd.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
The Versatile Scaffold: Harnessing 5-Bromothiazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Thiazole Moiety as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents. Thiazole-containing molecules exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The scaffold is present in numerous FDA-approved drugs, underscoring its clinical significance.
Within this important class of heterocycles, 5-Bromothiazole-4-carbaldehyde emerges as a particularly strategic building block for the synthesis of novel drug candidates. Its bifunctional nature, featuring a reactive aldehyde at the 4-position and a versatile bromine atom at the 5-position, allows for sequential and site-selective modifications. This dual reactivity opens a gateway to a vast chemical space, enabling the construction of diverse molecular architectures and the fine-tuning of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromothiazole-4-carbaldehyde as a scaffold in medicinal chemistry. We will delve into its synthesis, key derivatization reactions with detailed protocols, and its application in the development of bioactive compounds, with a focus on kinase inhibitors.
Physicochemical Properties of 5-Bromothiazole-4-carbaldehyde
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective use in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₄H₂BrNOS |
| Molecular Weight | 192.03 g/mol |
| Appearance | Pale yellow to yellow solid |
| CAS Number | 934346-19-7 |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) |
Synthesis of the 5-Bromothiazole-4-carbaldehyde Scaffold
The synthesis of 5-Bromothiazole-4-carbaldehyde can be achieved through a multi-step sequence, often culminating in a formylation reaction. A common and effective method for introducing a formyl group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic substitution.[5]
While a variety of synthetic routes to substituted thiazoles exist, a plausible and efficient pathway to 5-Bromothiazole-4-carbaldehyde involves the bromination of a suitable thiazole precursor followed by formylation.
Caption: Synthetic approach to 5-Bromothiazole-4-carbaldehyde.
Protocol 1: Synthesis of 5-Bromothiazole-4-carbaldehyde via Vilsmeier-Haack Reaction (Representative Protocol)
This protocol is based on established Vilsmeier-Haack formylation procedures for electron-rich heterocycles and may require optimization for this specific substrate.[6]
Materials:
-
2-Bromothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equiv.) dropwise via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-Bromothiazole (1.0 equiv.) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-Bromothiazole-4-carbaldehyde.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Derivatization of the 5-Bromothiazole-4-carbaldehyde Scaffold
The synthetic utility of 5-Bromothiazole-4-carbaldehyde lies in the orthogonal reactivity of its two functional groups. The aldehyde group is amenable to a wide range of classical transformations, while the bromo substituent is an excellent handle for modern palladium-catalyzed cross-coupling reactions.
Caption: Derivatization pathways for 5-Bromothiazole-4-carbaldehyde.
Transformations of the Aldehyde Group
The aldehyde at the C4 position provides a reactive site for introducing a variety of substituents, often to modulate the pharmacokinetic properties of the final compound or to interact with specific biological targets.
-
Reductive Amination: A robust method for introducing amine functionalities. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are invaluable for the formation of carbon-carbon double bonds, allowing for the extension of the scaffold with various alkyl or aryl groups.
-
Aldol and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions enable the synthesis of α,β-unsaturated carbonyl compounds and other complex structures.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents such as sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄). The resulting carboxylic acid is a versatile intermediate for amide bond formation.
Palladium-Catalyzed Cross-Coupling at the Bromide Position
The bromine atom at the C5 position is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C, C-N, and C-O bonds.[7][8]
-
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester).[9][10] It offers high functional group tolerance and generally proceeds under mild conditions.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties through the coupling of the aryl bromide with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[11][12] This is particularly useful for introducing diverse amine functionalities that can act as hydrogen bond donors or acceptors.
-
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing another avenue for carbon-carbon bond formation.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromothiazole-4-carbaldehyde (General Protocol)
This protocol is a general starting point and may require optimization of the catalyst, ligand, base, and solvent for specific substrates.[7]
Materials:
-
5-Bromothiazole-4-carbaldehyde
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 5-Bromothiazole-4-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Self-Validation: The structure of the coupled product should be confirmed by NMR and mass spectrometry. The purity should be assessed by HPLC.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromothiazole-4-carbaldehyde (General Protocol)
This protocol is a general guideline and optimization of the catalyst, ligand, and base is often necessary for challenging substrates.[13]
Materials:
-
5-Bromothiazole-4-carbaldehyde
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., G3-XPhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 5-Bromothiazole-4-carbaldehyde (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Self-Validation: Characterize the aminated product by NMR and mass spectrometry to confirm its structure and assess its purity by HPLC.
Application in the Synthesis of Bioactive Molecules: A Case Study on Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] Consequently, kinase inhibitors are a major focus of modern drug discovery. The thiazole scaffold is a common feature in many potent and selective kinase inhibitors.[15] The 5-Bromothiazole-4-carbaldehyde scaffold is particularly well-suited for the synthesis of kinase inhibitors as the C4 and C5 positions can be elaborated to interact with different regions of the kinase active site.
Caption: A potential synthetic route to a kinase inhibitor.
A hypothetical synthetic strategy towards a kinase inhibitor might involve an initial reductive amination at the C4-aldehyde to introduce a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase. This would be followed by a Suzuki coupling at the C5-bromo position to introduce a larger aromatic or heteroaromatic system that can occupy the hydrophobic pocket of the ATP-binding site.
Exemplary Bioactive Thiazole Derivatives and their Activities
The following table presents examples of bioactive thiazole derivatives, highlighting the types of biological activities that can be achieved with this scaffold. While not all are directly derived from 5-Bromothiazole-4-carbaldehyde, they illustrate the potential of this chemical space.
| Compound Class | Target/Activity | Representative IC₅₀/Activity |
| Thiazole-based c-Met Inhibitors | c-Met Kinase | Compound 51am: IC₅₀ = 1.5 nM[15] |
| Thiazole-based PI3K/mTOR Inhibitors | PI3Kα / mTOR | Compound 3b: PI3Kα IC₅₀ = 0.12 µM; mTOR IC₅₀ = 1.25 µM[16] |
| Thiazole-based ROCK Inhibitors | ROCK II Kinase | Compound 4v: IC₅₀ = 20 nM[17] |
| Thiazolo[5,4-f]quinazolines | DYRK family kinases | Nanomolar IC₅₀ values[18] |
Conclusion and Future Perspectives
5-Bromothiazole-4-carbaldehyde is a high-value scaffold for medicinal chemistry, offering two distinct and reactive sites for molecular elaboration. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize diverse libraries of novel compounds. The demonstrated utility of the thiazole core in targeting a wide range of biological targets, particularly protein kinases, underscores the potential of derivatives of 5-Bromothiazole-4-carbaldehyde in the development of next-generation therapeutics. Future work in this area will undoubtedly involve the exploration of novel cross-coupling partners, the development of more complex derivatization strategies, and the application of these compounds in a broader range of disease models.
References
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El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6529. [Link]
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Li, J., et al. (2018). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Chemistry of Heterocyclic Compounds, 54(1), 102-104. [Link]
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Bollack, B., et al. (2021). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 26(21), 6611. [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
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SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. [Link]
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Wang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 246-261. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 23-35. [Link]
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Thompson, A., et al. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 11(15), 3442-3445. [Link]
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El-Sayed, W. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-245. [Link]
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Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. [Link]
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Kwiecień, H., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18031-18042. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3), 4444-4458. [Link]
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El-Naga, E. N. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]
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Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. [Link]
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Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
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Li, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Green Chemistry, 8(3), 205-224. [Link]
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Crawford, S. M., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(37), 8033-8038. [Link]
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Karataş, F., et al. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 6(30), 7659-7667. [Link]
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Kwiecień, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18031-18042. [Link]
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Koutentis, P. A., & Koyioni, M. (2021). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2021(2), M1229. [Link]
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Rajput, A. P., & Bedmutha, R. P. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Versatile Synthetic Pathways from 5-Bromothiazole-4-carbaldehyde: Application Notes and Protocols for Heterocycle Synthesis
Introduction: The Strategic Value of 5-Bromothiazole-4-carbaldehyde in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this landscape, 5-Bromothiazole-4-carbaldehyde has emerged as a particularly valuable and versatile precursor. Its strategic importance lies in the presence of two distinct and orthogonally reactive functional groups: a nucleophilically susceptible aldehyde at the 4-position and a carbon-bromine bond at the 5-position, which is primed for a variety of powerful cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the thiazole core, enabling the construction of complex molecular architectures, including fused heterocyclic systems. This guide provides an in-depth exploration of key synthetic transformations starting from 5-Bromothiazole-4-carbaldehyde, complete with detailed, field-proven protocols and mechanistic insights to empower your research endeavors.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of 5-Bromothiazole-4-carbaldehyde can be broadly categorized into two main avenues of reactivity: transformations involving the aldehyde group and those exploiting the carbon-bromine bond. A third, more advanced strategy involves the sequential or one-pot combination of these reactions to rapidly build molecular complexity.
I. Reactions at the Aldehyde Functionality: Building Blocks for Fused Systems
The aldehyde group serves as an electrophilic handle for condensation reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are often the first step in the construction of fused heterocyclic systems.
The Knoevenagel condensation is a powerful tool for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[1][2] This reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a nucleophilic carbanion.
-
Mechanistic Insight: The reaction proceeds via a three-step mechanism: 1) base-catalyzed deprotonation of the active methylene compound, 2) nucleophilic attack of the resulting carbanion on the aldehyde carbonyl, and 3) subsequent dehydration to yield the α,β-unsaturated product. The choice of a weak base, such as piperidine or ammonium acetate, is crucial to avoid self-condensation of the aldehyde.[3]
Caption: Workflow for Knoevenagel Condensation.
This protocol describes the synthesis of 2-(5-bromothiazol-4-yl)methylene)malononitrile, a versatile intermediate for further functionalization.
| Parameter | Value | Rationale |
| Solvent | Ethanol | Readily dissolves reactants and facilitates product precipitation upon cooling. |
| Base | Piperidine | A weak base that effectively catalyzes the reaction without promoting side reactions. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the condensation and dehydration steps. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC. |
Step-by-Step Methodology:
-
To a solution of 5-Bromothiazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure product.
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4][5] By using 5-Bromothiazole-4-carbaldehyde as the aldehyde component, this reaction can be adapted to synthesize thieno[3,2-d]thiazole derivatives.
-
Mechanistic Insight: The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene nitrile.[6] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product. A base, typically a secondary amine like morpholine, is used as a catalyst.[7]
Caption: Simplified Mechanism of the Gewald Reaction.
This protocol provides a direct route to a functionalized thieno[3,2-d]thiazole core.
| Parameter | Value | Rationale |
| Solvent | Ethanol or DMF | Good solvents for the reactants and facilitate the reaction. |
| Base | Morpholine | A commonly used and effective catalyst for the Gewald reaction. |
| Temperature | 50-60 °C | Mild heating is generally sufficient to promote the reaction. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 5-Bromothiazole-4-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.
-
Add morpholine (0.2 eq) to the suspension.
-
Heat the mixture with stirring at 50-60 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
II. Cross-Coupling Reactions at the C-Br Bond: Forging New Carbon-Carbon Bonds
The bromine atom at the 5-position of the thiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, and alkynyl substituents.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[8]
-
Mechanistic Insight: The catalytic cycle involves three key steps: 1) Oxidative addition of the aryl bromide to a Pd(0) complex, 2) Transmetalation of the organic group from the boronic acid to the palladium center, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is essential for the transmetalation step.
This protocol details the synthesis of 5-phenylthiazole-4-carbaldehyde.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective palladium(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic solvent systems are often effective for Suzuki reactions. |
| Temperature | 80-100 °C | Heating is typically required to drive the catalytic cycle. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a degassed mixture of 5-Bromothiazole-4-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9]
-
Mechanistic Insight: This reaction is co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product. An amine base is used to deprotonate the alkyne and neutralize the generated acid.
This protocol describes the synthesis of 5-(phenylethynyl)thiazole-4-carbaldehyde.
| Parameter | Value | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and effective palladium(II) precatalyst. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Solvent | THF or DMF | Anhydrous conditions are important for this reaction. |
| Temperature | Room Temperature to 50 °C | The reaction often proceeds at mild temperatures. |
| Reaction Time | 4-12 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
To a solution of 5-Bromothiazole-4-carbaldehyde (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (2:1), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary and Expected Outcomes
The following table summarizes the expected products from the protocols described above. Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Protocol | Reactant | Product | Expected Yield |
| 1 | Malononitrile | 2-((5-bromothiazol-4-yl)methylene)malononitrile | 75-90% |
| 2 | Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-5-bromothieno[3,2-d]thiazole-6-carboxylate | 60-80% |
| 3 | Phenylboronic acid | 5-phenylthiazole-4-carbaldehyde | 70-85% |
| 4 | Phenylacetylene | 5-(phenylethynyl)thiazole-4-carbaldehyde | 65-80% |
Conclusion and Future Perspectives
5-Bromothiazole-4-carbaldehyde is a powerful and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this precursor. By leveraging the orthogonal reactivity of its aldehyde and bromo functionalities, it is possible to design and execute efficient synthetic routes to novel molecular entities with potential applications in medicinal chemistry and materials science. Further exploration of one-pot, sequential reactions combining the transformations described herein will undoubtedly lead to the discovery of new and innovative heterocyclic scaffolds.
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Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. (URL: [Link])
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One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. ResearchGate. (URL: [Link])
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Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). ResearchGate. (URL: [Link])
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Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. ResearchGate. (URL: [Link])
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One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. PMC - PubMed Central - NIH. (URL: [Link])
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A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. (URL: [Link])
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Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. (URL: [Link])
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Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. (URL: [Link])
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One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Publishing. (URL: [Link])
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. (URL: [Link])
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Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit. (URL: [Link])
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Gewald reaction. Wikipedia. (URL: [Link])
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. (URL: [Link])
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Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. (URL: [Link])
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. (URL: [Link])
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. NIH. (URL: [Link])
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. (URL: [Link])
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Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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A green chemistry approach to gewald reaction. Der Pharma Chemica. (URL: [Link])
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The Gewald Multicomponent Reaction. PubMed - NIH. (URL: [Link])
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. (URL: [Link])
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. (URL: [Link])
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. (URL: [Link])
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science (RSC Publishing). (URL: [Link])
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Efficient Access to Materials-Oriented Aromatic Alkynes via the Mechanochemical Sonogashira Coupling of Solid Aryl Halides with. Semantic Scholar. (URL: [Link])
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromothiazole-4-carbaldehyde
Introduction: The Strategic Importance of 5-Bromothiazole-4-carbaldehyde
5-Bromothiazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde and a strategically placed bromine atom on the thiazole core, renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The aldehyde function serves as a handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom is primed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. Consequently, this compound is a frequent starting point for the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas.
However, transitioning the synthesis of 5-Bromothiazole-4-carbaldehyde from bench-scale discovery to pilot-plant or industrial production presents significant challenges. These include managing potentially hazardous reagents, controlling reaction exotherms, ensuring regiochemical purity, and developing robust, high-yielding, and economically viable processes. This document provides detailed protocols and expert insights into two primary, field-proven methods for the scale-up synthesis of this critical intermediate, focusing on the underlying chemical principles, safety considerations, and practical execution.
Method 1: Vilsmeier-Haack Formylation of 2-Substituted-5-bromothiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This approach is often preferred for its reliability and the use of relatively inexpensive bulk reagents. The reaction proceeds via an electrophilic substitution mechanism where a pre-formed Vilsmeier reagent attacks the thiazole ring.
Scientific Principle and Rationale
The core of this process is the in situ generation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
Mechanism:
-
Vilsmeier Reagent Formation: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate byproduct and the formation of the highly electrophilic Vilsmeier reagent.
-
Electrophilic Attack: The thiazole ring, activated by its sulfur and nitrogen heteroatoms, acts as a nucleophile. The C4 position is electronically favored for attack by the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium intermediate is stable until a final aqueous workup, during which it is hydrolyzed to yield the desired 4-carbaldehyde product.
Causality Behind Experimental Choices:
-
Starting Material: A 2-substituted-5-bromothiazole is chosen as the substrate. The substituent at the 2-position is often a protecting group or a handle for further diversification, but the key is that the C4 position remains unsubstituted and electronically activated for formylation.
-
Reagent Stoichiometry: An excess of both DMF and POCl₃ is typically used on a laboratory scale, but for scale-up, stoichiometry is optimized (often closer to 1.5-3.0 equivalents of the Vilsmeier reagent) to minimize cost and simplify downstream processing.
-
Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Therefore, the reaction is initiated at low temperatures (0–5 °C) to ensure controlled addition and prevent runaway reactions. The subsequent formylation step often requires heating (e.g., 60-80 °C) to drive the reaction to completion.[1]
Detailed Scale-Up Protocol
Equipment:
-
Jacketed glass reactor with temperature control unit (chiller/heater).
-
Mechanical overhead stirrer.
-
Baffled reaction vessel to ensure efficient mixing.
-
Addition funnel for controlled liquid delivery.
-
Inert atmosphere (Nitrogen or Argon) manifold.
Materials:
-
2-Substituted-5-bromothiazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq, can also be used as a solvent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (if not using DMF as solvent)
-
Crushed Ice / Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Assemble the reactor under an inert atmosphere. Ensure the system is dry.
-
Charge Reagents: Charge the 2-substituted-5-bromothiazole and DMF (or other solvent) to the reactor. Begin stirring and cool the vessel to 0–5 °C.
-
Vilsmeier Reagent Formation & Formylation: Add POCl₃ dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes.
-
Reaction Progression: Slowly warm the reaction mixture to 70–80 °C and hold at this temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed (typically 4–8 hours).
-
Quenching: Cool the reaction mixture to room temperature. In a separate, appropriately sized vessel, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, transfer the reaction mixture into the ice/water slurry. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and control the rate of addition to manage the temperature.
-
Neutralization & Work-up: Stir the quenched mixture for 1-2 hours to ensure complete hydrolysis of the intermediate. Slowly add a saturated solution of NaHCO₃ or a dilute NaOH solution to neutralize the mixture to a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-Bromothiazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.
Visual Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack formylation route.
Method 2: Direct Bromination of 2-Substituted-thiazole-4-carbaldehyde
An alternative strategy involves introducing the bromine atom onto a pre-existing thiazole-4-carbaldehyde scaffold. This method relies on electrophilic aromatic substitution, where the thiazole ring is brominated at the C5 position.
Scientific Principle and Rationale
The thiazole ring is susceptible to electrophilic attack, with the C5 position being particularly reactive. The aldehyde at C4 is an electron-withdrawing group, which deactivates the ring somewhat, but the activating influence of the ring heteroatoms is sufficient to allow for selective bromination at the adjacent C5 position.
Causality Behind Experimental Choices:
-
Starting Material: A 2-substituted-thiazole-4-carbaldehyde is the logical precursor. The availability and cost of this starting material are critical factors for the economic viability of this route on a large scale.
-
Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is highly preferred for scale-up operations.[3] NBS is a solid, making it significantly easier and safer to handle than highly corrosive and volatile liquid bromine. It provides a low, steady concentration of electrophilic bromine, which enhances selectivity and minimizes the formation of over-brominated byproducts.
-
Solvent: A polar aprotic solvent like acetonitrile or a halogenated solvent such as chloroform is commonly employed. Acetic acid can also be used, which may facilitate the reaction by protonating the aldehyde, further directing the substitution.[4]
-
Reaction Conditions: These reactions are often run at or slightly above room temperature. The reaction progress must be carefully monitored to prevent the formation of impurities.
Detailed Scale-Up Protocol
Equipment:
-
Same as Method 1, with particular attention to ensuring the reactor is free from contaminants that could initiate unwanted side reactions.
Materials:
-
2-Substituted-thiazole-4-carbaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05–1.1 eq)
-
Acetonitrile or Chloroform
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Assemble a dry reactor under an inert atmosphere.
-
Charge Reagents: Charge the 2-substituted-thiazole-4-carbaldehyde and the chosen solvent (e.g., acetonitrile) to the reactor. Begin stirring to form a clear solution or a fine slurry.
-
Bromination: Add the NBS in portions over 1-2 hours. Adding the solid in portions helps to control the reaction exotherm and maintain a low concentration of the brominating species, enhancing selectivity. Maintain the internal temperature between 20–30 °C.
-
Reaction Progression: Stir the mixture at room temperature. Monitor the reaction closely by HPLC. The reaction is typically complete within 2–6 hours. Avoid extending the reaction time unnecessarily to prevent side-product formation.
-
Quenching: Once the starting material is consumed, cool the reaction mixture slightly and add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS or bromine.
-
Work-up and Neutralization: Add a saturated solution of NaHCO₃ to neutralize any acidic byproducts (like succinimide).
-
Extraction: If the product precipitates, it may be isolated by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization to remove residual succinimide and other minor impurities.
Visual Workflow: Direct Bromination Synthesis
Caption: Workflow for the direct bromination route using NBS.
Quantitative Comparison of Scale-Up Routes
| Parameter | Method 1: Vilsmeier-Haack | Method 2: Direct Bromination |
| Starting Material | 2-Substituted-5-bromothiazole | 2-Substituted-thiazole-4-carbaldehyde |
| Key Reagents | POCl₃, DMF | N-Bromosuccinimide (NBS) |
| Typical Yield | 65-85% | 75-90% |
| Scalability Challenges | Highly exothermic reagent addition and quench; large volumes for aqueous work-up to remove DMF. | Exotherm control during NBS addition; potential for over-bromination if not carefully monitored. |
| Safety Concerns | POCl₃ is highly corrosive and water-reactive. Quench is vigorous. DMF is a reprotoxic solvent. | NBS can be thermally unstable.[3] The reaction can become exothermic. |
| Environmental Impact | High E-factor due to chlorinated solvents, phosphate waste, and large water volumes for work-up. | Lower E-factor; succinimide is the main byproduct, which is less hazardous. Can often be run in greener solvents. |
| Process Control | Requires robust temperature control, especially during addition and quench. | Requires precise control of stoichiometry and reaction time to ensure selectivity. |
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and direct bromination routes are viable for the scale-up synthesis of 5-Bromothiazole-4-carbaldehyde. The choice between them depends heavily on a techno-economic analysis considering the relative cost and availability of the starting materials.
-
Method 1 (Vilsmeier-Haack) is a classic and robust method, but its scale-up is complicated by significant safety and environmental concerns related to POCl₃ and the challenging aqueous work-up required to remove DMF.
-
Method 2 (Direct Bromination) is often considered the more "modern" and scalable approach. The use of solid, easy-to-handle NBS significantly improves the safety profile, and the work-up is generally simpler, leading to a more environmentally friendly and economically favorable process, provided the thiazole-4-carbaldehyde starting material is readily accessible.
For new process development, Method 2 is generally the recommended starting point due to its superior safety, environmental, and operational profile. However, if the 5-bromothiazole precursor is significantly cheaper or more readily available, Method 1 remains a proven, albeit more challenging, alternative.
References
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing).
- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube.
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction - Organic Process Research & Development - ACS Publications.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 5-Bromothiazole-4-carbaldehyde
This is a technical support guide designed for researchers and drug development scientists optimizing the synthesis of 5-Bromothiazole-4-carbaldehyde . The content focuses on the Hantzsch Thiazole Synthesis (the primary cyclization method) and downstream functionalization strategies to maximize yield and purity.[1]
Subject: Troubleshooting & Optimization Guide for Thiazole Cyclization and Functionalization Target Compound: 5-Bromothiazole-4-carbaldehyde (CAS: 10058-38-5 / Derivatives) Applicable Pathways: Hantzsch Synthesis, Sandmeyer Reaction, Electrophilic Bromination.[1][2]
Part 1: Strategic Analysis & Workflow Optimization
The synthesis of 5-Bromothiazole-4-carbaldehyde presents a specific regiochemical challenge: introducing the halogen at C5 while preserving the sensitive aldehyde at C4.[1][2]
The Core Yield Bottleneck: Attempting to synthesize the target via a direct cyclization of a brominated precursor (e.g., using a dibromodicarbonyl species) often results in low yields (<30%) due to:
-
Dehalogenation: The reductive environment of Hantzsch cyclization (especially with thioamides) can strip the C5-bromine.[1]
-
Aldehyde Instability: Free aldehyde precursors polymerize under the acidic/thermal conditions required for cyclization.[1]
The High-Yield Solution (Recommended Workflow): To optimize yield, decouple the cyclization from the bromination and aldehyde deprotection.[1][2]
-
Step 1 (Cyclization): Construct the thiazole core using a masked aldehyde (acetal) or ester precursor via Hantzsch condensation.
-
Step 2 (Functionalization): Perform electrophilic bromination on the stable intermediate.
-
Step 3 (Revelation): Unmask the aldehyde (hydrolysis or reduction/oxidation).
Part 2: Troubleshooting Guide (Q&A)
Category 1: The Cyclization Step (Hantzsch Synthesis)[3]
Q: I am observing low conversion rates during the cyclization of ethyl bromopyruvate with thiourea/thioamide. How can I drive this to completion?
A: The Hantzsch reaction is bimolecular.[1][2] Low conversion often stems from solvent effects or poor nucleophilicity.[1]
-
Solvent Selection: Switch from pure Ethanol to Ethanol/Dioxane (1:1) or DMF . The transition state is polar; stabilizing it improves rate.[1][2]
-
Scavenging Acid: The reaction generates HBr.[1][3] While acid catalyzes the dehydration, excess acid can protonate the thioamide, reducing nucleophilicity.[1][2] Add a mild base like NaHCO₃ or CaCO₃ (1.1 eq) after the initial mixing period, or use a buffered system (Sodium Acetate).[1][2]
-
Temperature: Ensure the reaction is refluxed (60-80°C). Room temperature reactions often stall at the hydroxy-thiazoline intermediate (see Mechanism Diagram below).[1]
Q: My product is contaminated with dehalogenated thiazoles. Why is the bromine falling off?
A: If you are using a dibromo precursor (e.g., ethyl 2,3-dibromopyruvate) to get the 5-bromo derivative directly, the sulfur nucleophile can act as a reducing agent.[1][2]
-
Mechanism: The thiourea attacks the bromine instead of the carbonyl carbon (halophilic attack), leading to debromination.[2]
-
Fix: Abandon the direct route. Synthesize the 5-H thiazole first. Brominate C5 in a subsequent step using N-Bromosuccinimide (NBS) in DMF or Br₂/Acetic Acid .[1] The yield of the two-step process (Cyclization > Bromination) is typically 20-40% higher than the direct one-pot attempt.[1]
Category 2: Handling the Aldehyde Moiety
Q: The aldehyde peak in NMR is weak or absent after cyclization. Is it decomposing?
A: Yes. Free aldehydes are unstable under Hantzsch conditions (acidic reflux). They undergo self-condensation or oxidation.[1][2]
-
Protocol Adjustment: Do not use 2-bromo-3-oxobutanal. Instead, use Bromoacetaldehyde diethyl acetal .[1][2]
Q: I need a 2-unsubstituted thiazole (H at C2), but Thioformamide is unstable. What is the alternative?
A: Use the Sandmeyer Protocol for maximum yield:
-
Cyclize with Thiourea (stable, cheap, high yield) to get the 2-Aminothiazole .[1][2]
-
Diazotize (t-BuONO or NaNO₂/HCl) and reduce (H₃PO₂) to remove the amine.[1]
-
Why? Thioformamide yields are notoriously erratic (often <40%). The Thiourea route (often >90% cyclization) + Deamination (70-80%) gives a higher net yield.[1]
-
Part 3: Optimized Experimental Protocols
Method A: The "Protected Acetal" Route (Recommended for Stability)
This route protects the aldehyde functionality throughout the harsh cyclization and bromination steps.[1][2]
| Step | Reagents | Conditions | Key Observation |
| 1. Cyclization | Bromoacetaldehyde diethyl acetal (1.0 eq) + Thiourea (1.1 eq) | EtOH, Reflux, 4h | Formation of 2-amino-thiazole acetal. |
| 2.[1][2] Bromination | NBS (1.05 eq) | DMF, 0°C to RT | Regioselective bromination at C5. |
| 3. Deamination | t-Butyl Nitrite (1.5 eq), THF | Reflux, 1h | Removal of C2-amine (Sandmeyer). |
| 4. Hydrolysis | 2N HCl / Acetone | RT, 2h | Deprotection to 5-Bromothiazole-4-carbaldehyde . |
Method B: The "Ester Reduction" Route (Scalable)
Best for large-scale preparation where chromatography needs to be minimized.[1][2]
-
Hantzsch Cyclization: React Ethyl bromopyruvate with Thiourea in Ethanol (Reflux).[1] Neutralize with NaHCO₃ to precipitate Ethyl 2-aminothiazole-4-carboxylate .
-
Sandmeyer Deamination: Diazotize (NaNO₂/H₃PO₂) to yield Ethyl thiazole-4-carboxylate .[1][2]
-
Bromination: Treat with Br₂ in Acetic Acid (60°C). High selectivity for C5. Yields Ethyl 5-bromothiazole-4-carboxylate .[1][2]
-
Reduction/Oxidation:
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the recommended "Protected Route" vs. the flawed "Direct" route, highlighting the critical intermediates.
Caption: Optimized workflow for 5-Bromothiazole-4-carbaldehyde synthesis. The "Protected Acetal" route avoids aldehyde polymerization and dehalogenation issues common in direct cyclization attempts.[1][2]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1][2][9] Berichte der deutschen chemischen Gesellschaft. The foundational text for thiazole condensation.[1]
-
Synthesis of Ethyl Bromopyruvate: Process for manufacture of ethyl bromopyruvate. (Patent WO2000026177A1). Key precursor synthesis details.
-
Bromination of Aminothiazoles: Ethyl 2-amino-5-bromothiazole-4-carboxylate synthesis. (ECHEMI Chemical Database). Describes the post-cyclization bromination protocol.
-
Hantzsch Reaction Mechanism & Yields: Hantzsch Thiazole Synthesis - Chem Help Asap. Detailed breakdown of the SN2 and condensation steps.
-
Regioselectivity in Thiazole Synthesis: Bramley, S. E., et al. (1987).[1][2][10] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[1][2][9][10] 1.
Sources
- 1. echemi.com [echemi.com]
- 2. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Purification of 5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7)
[1][2][3][4][5]
Executive Summary & Compound Profile
5-Bromothiazole-4-carbaldehyde (CAS: 934346-19-7) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceuticals and agrochemicals.[1][2][3][4][5] Its purification is often complicated by two factors:
-
Thermal Instability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and the C-Br bond can be light-sensitive.[1][2][3][4]
-
"Oiling Out" Phenomenon: Like many low-melting heteroaromatics, this compound tends to separate as an oil rather than a crystal if the solvent polarity or cooling rate is not precisely controlled.[1][2][3][4][5]
This guide provides a validated, self-correcting protocol for recrystallization, moving beyond generic advice to address the specific physicochemical behavior of brominated thiazoles.
| Property | Data | Notes |
| CAS Number | 934346-19-7 | Distinct from 2-bromo isomers.[1][2][3][4][5] |
| Molecular Formula | C₄H₂BrNOS | MW: 192.03 g/mol |
| Physical State | Crystalline Solid | Often appears yellow/brown if impure.[1][2][3][4][5] |
| Solubility | Soluble in DCM, EtOAc, THF.[1][2][3][4][5] | Low solubility in Hexanes, Water.[3][4][5] |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light-sensitive.[1][2][3][4][5] |
Solvent Selection Strategy
The choice of solvent is the single most critical variable.[1][2][3][4][5] For 5-Bromothiazole-4-carbaldehyde, a binary solvent system is superior to single solvents due to the ability to fine-tune saturation points.[1][2][3][4][5]
Recommended Systems
| System | Composition (v/v) | Application Case | Risk Profile |
| Primary | Ethyl Acetate / Hexanes | General purification.[1][2][3][4][5] Best balance of yield and purity. | Low. Easy to remove. |
| Secondary | Ethanol / Water | Removal of highly polar inorganic salts.[1][2][3][4][5] | Medium. Risk of hydrate formation.[1][2][3][4][5] |
| Alternative | Dichloromethane / Hexanes | For highly soluble crude material.[1][2][3][4][5] | High. DCM evaporates too fast; difficult to control.[1][2][3][4][5] |
Solvent Decision Matrix (DOT Diagram)
Figure 1: Decision logic for selecting the optimal recrystallization solvent.[1][2][3][4][5]
Detailed Recrystallization Protocol
Objective: Purify crude 5-Bromothiazole-4-carbaldehyde to >98% purity (HPLC/NMR). Standard System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2][3][4][5]
Step 1: Dissolution & Clarification[1][2][3][4][5]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of Ethyl Acetate (EtOAc) .[1][2][3][4][5]
-
Heat gently to reflux (approx. 77°C) with magnetic stirring.
-
Check for Color: If the solution is dark brown/black, impurities are present.[1][2][3][4]
Step 2: Nucleation & Crystallization[1][2][3][4][5]
-
Bring the clear yellow filtrate back to a gentle boil.
-
Slowly add Hexanes (or Heptane) dropwise via an addition funnel or pipette.[1][2][3][4][5]
-
Stop adding immediately when a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution (make it just saturated).[1][2][3][4][5]
-
Remove from heat.[1][2][3][4][5] Cover the flask loosely with foil (exclude light).[1][2][3][4][5]
Step 3: Controlled Cooling (Critical)[3][4][5]
-
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Once at room temperature, inspect for crystals.[1][2][3][4][5]
-
Place in a 4°C refrigerator for 2-4 hours to maximize yield.
Step 4: Isolation[1][2][3]
Troubleshooting & FAQs
Q1: The compound "oiled out" (formed a liquid blob) instead of crystals. What happened?
Cause: The temperature dropped too fast, or the solution was too concentrated with impurities.[1][2][3][4] Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount (10-20%) of additional solvent (EtOAc).[1][2][3][4][5]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[1][2][3][4][5]
-
Cool much more slowly (wrap the flask in a towel).
Q2: My yield is very low (<40%). Where is my product?
Cause: Too much solvent was used, or the compound is too soluble in the anti-solvent.[1][2][3][4] Solution:
-
Check the mother liquor (filtrate) by TLC.[1][2][3][4][5] If the spot for the product is strong, concentrate the filtrate by rotary evaporation to half volume and repeat the cooling process (Second Crop).[1][2][3][4]
-
Note: The second crop is usually less pure than the first.[1][2][3][4][5]
Q3: The solid is still colored (brown/orange) after recrystallization.
Cause: Conjugated oligomers or oxidation products (carboxylic acids) are trapped in the crystal lattice.[1][2][3][4][5] Solution:
Validation & Quality Control
Before using the purified material in subsequent steps (e.g., Suzuki coupling or reductive amination), validate purity:
| Method | Acceptance Criteria |
| TLC | Single spot (Visualize with UV & DNP stain for aldehyde).[1][2][3][4][5] |
| 1H NMR | Sharp aldehyde singlet (~9.8-10.0 ppm).[1][2][3][4][5] No broad multiplets in the aromatic region (indicates tars).[1][2][3][4][5] |
| Melting Point | Sharp range (typically <2°C variation).[1][2][3][5] |
References
-
Chemical Identity: 5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7).[1][2][3][5][6][7][8][9] BLD Pharm & ChemicalBook Databases. Retrieved from and .[1][3][4][5]
-
General Recrystallization Methodology: Purification of Laboratory Chemicals (Armarego & Chai).[1][2][3][4][5] Standard protocols for halogenated heteroaromatics.
-
Thiazole Synthesis Context: Journal of Heterocyclic Chemistry. Methodologies for selective bromination and formylation of thiazoles often require similar workup procedures.[1][2][3][4][5]
Sources
- 1. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
- 2. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 5. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]
- 6. cacheby.com [cacheby.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
Technical Support Center: Storage and Handling of 5-Bromothiazole-4-carbaldehyde
Welcome to the technical support center for 5-Bromothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Due to its chemical structure, 5-Bromothiazole-4-carbaldehyde is susceptible to oxidation, which can compromise the integrity of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and purity of your compound.
Understanding the Challenge: The Susceptibility of Aldehydes to Oxidation
Aldehydes are inherently prone to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[1] This hydrogen can be readily abstracted, leading to the formation of a carboxylic acid. In the case of 5-Bromothiazole-4-carbaldehyde, this degradation product is 5-bromothiazole-4-carboxylic acid. This process, often initiated by atmospheric oxygen, can be accelerated by factors such as light and elevated temperatures.[2] The presence of the electron-rich thiazole ring can also influence the reactivity of the aldehyde group.
The primary mechanism of aldehyde oxidation in the presence of oxygen is a free-radical chain reaction. This process can be initiated by light or trace metal impurities. The resulting carboxylic acid impurity can interfere with subsequent reactions, leading to lower yields, purification difficulties, and potentially misleading biological assay results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Bromothiazole-4-carbaldehyde?
To minimize oxidation and ensure the long-term stability of 5-Bromothiazole-4-carbaldehyde, it is crucial to store it under controlled conditions. Several chemical suppliers recommend storing the compound in an inert atmosphere, such as under nitrogen or argon, at temperatures between 2-8°C.[3][4] Some sources even suggest freezer storage at under -20°C.[5]
Q2: I've noticed a white crystalline solid forming in my bottle of 5-Bromothiazole-4-carbaldehyde. What is it, and what should I do?
The formation of a white crystalline solid is a strong indication of oxidation. This solid is likely 5-bromothiazole-4-carboxylic acid, the oxidation product of the aldehyde. The presence of this impurity can significantly impact your downstream applications. It is advisable to purify the aldehyde before use, for example, by recrystallization or chromatography, if the level of impurity is significant. To prevent further oxidation, the remaining material should be stored under an inert atmosphere.
Q3: My 5-Bromothiazole-4-carbaldehyde has turned yellow. Is it still usable?
A color change to yellow can also be a sign of degradation, although it may not always be due to oxidation to the carboxylic acid.[2] Other degradation pathways or the presence of minor impurities could be the cause. It is highly recommended to assess the purity of the material using analytical techniques such as NMR, HPLC, or LC-MS before proceeding with your experiment. If significant degradation is confirmed, purification is necessary.
Q4: Can I store 5-Bromothiazole-4-carbaldehyde in its original container after opening?
While the original container is suitable, the key is to minimize exposure to air and moisture after the seal is broken. If you plan to use the material over an extended period, it is best practice to transfer it to a smaller, tightly sealed vial and backfill the headspace with an inert gas like argon or nitrogen.[2][6] This minimizes the amount of oxygen available for oxidation. Sealing the container with parafilm can provide an additional barrier.[6]
Q5: Are there any chemical inhibitors I can add to prevent oxidation?
For some aldehydes, small amounts of radical inhibitors can be added to suppress autoxidation.[2] However, the suitability of such inhibitors for 5-Bromothiazole-4-carbaldehyde would need to be carefully evaluated to ensure they do not interfere with your intended reactions. For most applications, proper storage under an inert atmosphere is the most effective and non-intrusive method of prevention.
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a structured approach to troubleshooting potential oxidation issues with your 5-Bromothiazole-4-carbaldehyde.
Visual Inspection and Initial Assessment
The first step in troubleshooting is a careful visual inspection of the compound.
| Observation | Potential Issue | Recommended Action |
| White crystalline precipitate | Oxidation to carboxylic acid | Confirm identity via analytical methods (NMR, IR). Purify if necessary. |
| Yellowing of the solid | Degradation/Impurity | Assess purity via analytical methods (HPLC, LC-MS). Purify if necessary. |
| Clumping or change in texture | Moisture absorption | Dry the material under vacuum. Store in a desiccator. |
Analytical Confirmation of Oxidation
If you suspect oxidation, it is crucial to confirm this using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the carboxylic acid impurity. The aldehyde proton of 5-Bromothiazole-4-carbaldehyde will have a characteristic chemical shift. The appearance of a new, broader peak corresponding to the carboxylic acid proton, along with shifts in the aromatic protons of the thiazole ring, would confirm oxidation.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for quantifying the purity of your sample.[7][8] By comparing the chromatogram of your stored sample to a reference standard or an initial analysis, you can determine the percentage of the aldehyde that has converted to the carboxylic acid.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹) in the IR spectrum would indicate oxidation.
Experimental Protocols
Protocol 1: Inert Atmosphere Storage Technique
This protocol outlines the steps for safely storing 5-Bromothiazole-4-carbaldehyde under an inert atmosphere to prevent oxidation.[2][9]
Materials:
-
5-Bromothiazole-4-carbaldehyde
-
Oven-dried glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Needles
-
Parafilm
Procedure:
-
Place the required amount of 5-Bromothiazole-4-carbaldehyde into the oven-dried vial.
-
Insert a needle connected to the inert gas source through the cap's septum.
-
Insert a second needle as an outlet to allow for the displacement of air.
-
Gently purge the vial with the inert gas for 1-2 minutes.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.
-
Tightly seal the cap.
-
For added protection, wrap the cap and neck of the vial with parafilm.
-
Store the vial in a cool, dark place, preferably in a refrigerator or freezer as recommended.[3][5][10]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 5-Bromothiazole-4-carbaldehyde and detecting the presence of its carboxylic acid degradation product.
Materials:
-
5-Bromothiazole-4-carbaldehyde sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the 5-Bromothiazole-4-carbaldehyde sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with a suitable mobile phase gradient. A typical starting point could be a gradient from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 15-20 minutes.
-
Set the UV detector to a wavelength where both the aldehyde and the potential carboxylic acid impurity absorb, for instance, around 254 nm.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Analyze the resulting chromatogram. The peak corresponding to 5-Bromothiazole-4-carbaldehyde should be the major peak. The presence of an earlier eluting, more polar peak could indicate the presence of 5-bromothiazole-4-carboxylic acid.
-
Quantify the purity by integrating the peak areas.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential degradation of 5-Bromothiazole-4-carbaldehyde.
Caption: Troubleshooting workflow for 5-Bromothiazole-4-carbaldehyde.
References
-
Chemical Segregation and Storage - USC Environmental Health & Safety . University of Southern California. [Link]
-
Safe Storage of Chemicals . University of California, Berkeley - Office of Environment, Health & Safety. [Link]
-
19.3: Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
-
Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation . National Institutes of Health. [Link]
-
19.6: Oxidation of alcohols and aldehydes . Chemistry LibreTexts. [Link]
-
4-Methylthiazole-5-carboxaldehyde . LookChem. [Link]
-
Principles of Inert Atmosphere Storage . ResearchGate. [Link]
-
How to Predict the Products of Aldehyde Oxidation . Study.com. [Link]
-
Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation . ACS Publications. [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite . National Institutes of Health. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes . RSC Publishing. [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite . ResearchGate. [Link]
-
Chemical Storage . University of North Carolina at Chapel Hill. [Link]
-
Aldehydes: What We Should Know About Them . MDPI. [Link]
-
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen . ResearchGate. [Link]
-
How do you store chemicals in inert gas? . Sciencemadness.org. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry.
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions . ACS Sustainable Chemistry & Engineering. [Link]
-
(PDF) Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties . ResearchGate. [Link]
-
Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 . Master Organic Chemistry. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones . University of Illinois. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states . Khan Academy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]
- 5. 5198-80-1 | 2-Bromothiazole-4-carbaldehyde - Moldb [moldb.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
troubleshooting low reactivity of 5-Bromothiazole-4-carbaldehyde in coupling
Case ID: #TB-5BR-CHO Subject: Troubleshooting Low Reactivity in Cross-Coupling Reactions Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The Reactivity Paradox
Users frequently report "low reactivity" with 5-Bromothiazole-4-carbaldehyde . However, chemically, this substrate should be highly reactive toward oxidative addition.
-
The Activation: The C4-formyl group (aldehyde) is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the C5-Br bond highly electrophilic and prone to rapid oxidative addition by Palladium(0).
-
The Problem: The observed "low reactivity" is usually a misdiagnosis of catalyst poisoning (due to the thiazole nitrogen) or competitive decomposition (base-mediated degradation of the aldehyde).
This guide provides a systematic troubleshooting workflow to distinguish between catalyst death and substrate instability.
Diagnostic Workflow
Before altering your conditions, determine the failure mode using this decision tree.
Figure 1: Diagnostic logic for distinguishing between substrate instability and catalyst deactivation.
Critical Failure Modes & Solutions
Issue A: Catalyst Poisoning (The "Inert" Reaction)
Symptom: Starting material is recovered unchanged. The catalyst may remain in solution (no Pd black) but is inactive. Mechanism: The thiazole nitrogen (N3) is a soft Lewis base. It competes with the phosphine ligands for the Palladium center. If the N-Pd bond forms, the catalytic cycle arrests before oxidative addition can occur.
The Solution: Ligand Engineering You must use ligands that are either too bulky to allow N-coordination or bind Pd so tightly that the thiazole cannot displace them.
| Parameter | Recommendation | Rationale |
| Ligand Class | Buchwald Phosphines (e.g., XPhos, SPhos) | The biaryl bulk creates a "roof" over the Pd center, physically blocking the approach of the thiazole nitrogen while permitting the C-Br bond to access the metal. |
| Alternative | Bidentate Ligands (e.g., dppf, Xantphos) | Bidentate chelation prevents the formation of stable bis-heterocycle-Pd complexes. |
| Catalyst Loading | 2–5 mol% | Higher loading may be required to overcome equilibrium binding of the thiazole N. |
Issue B: Base Sensitivity (The "Black Tar" Reaction)
Symptom: Starting material disappears, but no product forms. Darkening of reaction mixture. Mechanism:
-
Cannizzaro/Aldol: The C4-aldehyde is highly electrophilic. Strong bases (hydroxides, ethoxides) attack the carbonyl, leading to polymerization or disproportionation.
-
Protodebromination: In the presence of water and base, electron-deficient heterocycles often undergo H-for-Br exchange, yielding the non-functionalized thiazole.
The Solution: Base Selection Switch to weak, anhydrous bases.
-
Avoid: NaOH, KOH, NaOEt, NaOtBu.
-
Use: Anhydrous
, , or . -
Solvent: Anhydrous 1,4-Dioxane or Toluene (Step away from DMF/Water mixtures).
Optimized Protocols
Protocol A: Modified Suzuki Coupling (Anhydrous)
Best for: Rapid screening when Stannanes are restricted.
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Reagents:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) — chosen for stability. -
Base: Anhydrous
(3.0 equiv) — finely ground.
-
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
-
Execution:
-
Add solids, then solvent.[1] Sparge with Argon for 10 mins.
-
Heat to 80°C (Do not exceed 100°C to prevent aldehyde decomposition).
-
Monitor by LCMS at 2 hours.
-
Protocol B: Stille Coupling (The "Gold Standard")
Best for: High-value intermediates where base sensitivity is the primary failure mode. Why it works: Stille coupling is neutral. It eliminates the base entirely, preserving the sensitive C4-aldehyde.
-
Reagents:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Catalyst:
(5 mol%) or . -
Additive: CuI (10 mol%) — accelerates the reaction ("The Copper Effect").
-
-
Solvent: Anhydrous Toluene or DMF.
-
Execution:
-
Heat to 90–100°C under Argon.
-
Note: Remove Tin byproducts using a KF/Silica wash during workup.
-
Protocol C: Protection Strategy (The "Nuclear Option")
If the aldehyde interferes with the coupling partner (e.g., if the partner contains an amine), you must mask the aldehyde.
-
Protection: Reflux 5-bromothiazole-4-carbaldehyde with ethylene glycol (2.0 equiv) and pTSA (cat.) in Toluene with a Dean-Stark trap.
-
Coupling: Perform standard Suzuki coupling on the dioxolane-protected intermediate.
-
Deprotection: Treat with 1M HCl/THF at RT.
Mechanistic Visualization
Understanding the competition between the productive cycle and the poisoning pathway is key to selecting the right ligand.
Figure 2: Kinetic competition between N-coordination (poisoning) and Oxidative Addition. Bulky ligands favor the productive blue path.
References
-
Mechanisms of Catalyst Poisoning: The coordination of nitrogen-containing heterocycles to Palladium is a well-documented deactivation pathway. See: J. Am. Chem. Soc.[2]2010 , 132, 17, 6057–6068.
-
Base Sensitivity in Suzuki Coupling: For a discussion on the decomposition of base-sensitive aldehydes during cross-coupling and the use of anhydrous bases. See: Organic Chemistry Portal - Suzuki Coupling.
-
Stille Coupling as an Alternative: The utility of Stille coupling for base-sensitive substrates is a foundational application of the reaction. See: Wikipedia - Stille Reaction.
-
Protecting Group Strategies: Protocols for masking aldehydes as acetals to prevent side reactions during metal catalysis. See: Greene's Protective Groups in Organic Synthesis.
Sources
Technical Support Center: Palladium Removal from 5-Bromothiazole-4-carbaldehyde Derivatives
Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Heterocyclic Aldehydes Last Updated: February 2026
Introduction: The "Thiazole Trap" & Aldehyde Sensitivity
Welcome to the technical guide for purifying 5-Bromothiazole-4-carbaldehyde derivatives. Removing palladium (Pd) from this scaffold presents a unique "perfect storm" of chemical challenges that standard filtration often fails to address.
The Core Problem
-
Competitive Chelation (The Thiazole Trap): The thiazole ring contains both sulfur and nitrogen heteroatoms that act as excellent ligands for Palladium(II). Your product is effectively competing with the scavenger for the metal. To win, your scavenger must have a significantly lower dissociation constant (
) than the thiazole-Pd complex. -
Aldehyde Reactivity: The C4-aldehyde group is an electrophile. Standard amine-based scavengers (e.g., Ethylenediamine, APS) will react with the aldehyde to form imines (Schiff bases), destroying your product and reducing yield.
-
Halogen Stability: The C5-Bromine is essential for downstream functionalization but leaves the molecule susceptible to hydrodebromination if harsh reducing conditions are employed during purification.
Module 1: Scavenger Selection Strategy
The Golden Rule: No Primary Amines
CRITICAL WARNING: Do NOT use diamine-functionalized silica (e.g., Si-DIA, Si-Amine) or polyamine resins. These will irreversibly react with the aldehyde group on your thiazole.
Recommended Scavenger Chemistries
Based on the hard/soft acid-base theory (HSAB), Palladium is a soft acid. You require a soft base scavenger that does not react with aldehydes.
| Scavenger Type | Active Functionality | Compatibility | Efficacy vs. Thiazole | Recommendation |
| Si-TMT | 2,4,6-Trimercaptotriazine | ✅ Excellent | ⭐⭐⭐⭐⭐ (Highest Affinity) | Primary Choice |
| Si-DMT | Dimercaptotriazine | ✅ Excellent | ⭐⭐⭐⭐ (High Affinity) | Secondary Choice |
| Si-Thiol | 1-Propanethiol | ✅ Good | ⭐⭐⭐ (Moderate Affinity) | General Use |
| Activated Carbon | Carboxen® / Darco KB-B | ✅ Good | ⭐⭐⭐⭐ (High Capacity) | For Bulk/Crude |
| Si-DIA / Amine | Ethylenediamine | ❌ FATAL | N/A | DO NOT USE |
Expert Insight: Si-TMT is the industry standard for this scaffold because the triazine ring pulls electron density from the sulfur, making it less nucleophilic toward the aldehyde but highly avid for Pd(II) and Pd(0).
Module 2: Visualizing the Purification Logic
The following decision tree illustrates the selection process to ensure product integrity while maximizing Pd removal.
Figure 1: Decision logic for scavenger selection emphasizing the avoidance of amine-aldehyde side reactions.
Module 3: Experimental Protocols
Protocol A: Batch Mode (Slurry Method)
Best for: Small scale (<10g) or when mechanical stirring is easy.
-
Dissolution: Dissolve the crude 5-Bromothiazole-4-carbaldehyde derivative in a non-coordinating solvent (THF, Ethyl Acetate, or Methanol).
-
Note: Avoid DMF or DMSO if possible; they compete for Pd binding and slow down scavenging.
-
-
Loading: Add Si-TMT or Si-Thiol at a ratio of 3–5 equivalents relative to the residual Pd content (if known).
-
Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir gently at 40°C for 4 hours .
-
Why Heat? Thiazole-Pd complexes are stable. Thermal energy helps overcome the activation energy required for the Pd to transfer from the thiazole nitrogen to the scavenger's sulfur.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Analysis: Analyze the filtrate via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.
Protocol B: Fixed-Bed (Cartridge Method)
Best for: Scale-up (>10g) or continuous processing.
-
Setup: Equip a flash chromatography system or a peristaltic pump with a Si-TMT cartridge .
-
Equilibration: Flush the cartridge with 5 column volumes (CV) of the reaction solvent.
-
Processing: Flow the product solution through the cartridge at a rate of 1–2 CV/min.
-
Recycle: For stubborn impurities, set up a closed loop and recirculate the solution through the cartridge for 2 hours.
-
-
Wash: Flush with 2 CV of pure solvent to recover all product.
Module 4: Troubleshooting & FAQs
Q1: My product turned black/brown during the reaction. Is this Pd?
A: Yes, this is "Palladium Black" (colloidal Pd(0)).
-
Fix: Colloidal Pd clogs functionalized silica pores. First, filter the solution through Celite® 545 or activated carbon (e.g., Darco KB-B) to remove the bulk particulates. Then use Si-TMT to polish the remaining soluble Pd(II) species.
Q2: I used Si-Thiol, but the Pd levels are still ~500 ppm. Why?
A: This is likely due to solvent interference.
-
Diagnosis: Are you using DMF, DMSO, or Pyridine? These are strong ligands.
-
Solution: Perform an aqueous workup or solvent swap to move the product into THF, Me-THF, or EtOAc. The scavenger cannot compete effectively against bulk DMF.
Q3: Can I use N-Acetyl Cysteine (NAC) washes?
A: Yes, but with caution.
-
Method: A wash with aqueous N-Acetyl Cysteine (0.5 M) is highly effective for removing Pd from organic layers.
-
Caveat: Ensure the pH is neutral. Highly basic conditions during the wash could trigger an aldol condensation of your aldehyde product.
Q4: Will the scavenger remove the Bromine atom?
A: Generally, no.
-
Explanation: Si-TMT and Si-Thiol are non-reducing. However, avoid using Si-MH (Silica Hydride) or other reducing scavengers, as these can hydrodebrominate the C5 position.
References
-
Biotage. (2023).[1][2] How to Remove Palladium in three easy steps. Link
-
SiliCycle. (2022). SiliaMetS® Metal Scavengers User Guide. Link
-
Johnson Matthey. (2021). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[3] Link
-
Sigma-Aldrich. (2023). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
Sources
resolving solubility issues of 5-Bromothiazole-4-carbaldehyde in aqueous media
Welcome to the technical support center for 5-Bromothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges in aqueous media. Our approach is rooted in foundational chemical principles to empower you with the knowledge to make informed decisions during your experiments.
Troubleshooting Guide: Resolving Solubility Issues
This section addresses the primary challenge of dissolving 5-Bromothiazole-4-carbaldehyde in aqueous solutions. We will proceed from the simplest methods to more advanced techniques.
Q1: I am having difficulty dissolving 5-Bromothiazole-4-carbaldehyde in water. What should be my first step?
A1: Initial Assessment and Use of Co-solvents
5-Bromothiazole-4-carbaldehyde (C₄H₂BrNOS, MW: 192.03) is a heterocyclic aromatic aldehyde.[1] While the thiazole ring contains nitrogen and sulfur atoms capable of hydrogen bonding, the overall molecule possesses significant nonpolar character due to the aromatic ring and the bromine atom. This often leads to poor solubility in water.
Expertise & Experience: Direct dissolution in water is often unsuccessful for compounds of this nature. The first and most common approach is to use a water-miscible organic co-solvent. The co-solvent works by reducing the overall polarity of the solvent mixture, making it more favorable for the nonpolar solute to dissolve.[2]
Recommended Starting Co-solvents:
| Co-solvent | Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful and widely used solvent. Prepare a concentrated stock solution in DMSO first. |
| Ethanol | 5-20% | A less toxic option, suitable for many biological applications. |
| Propylene Glycol | 5-25% | Often used in pharmaceutical formulations. |
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the desired amount of 5-Bromothiazole-4-carbaldehyde in a clean, dry vial.
-
Add the minimum amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the solid. Gentle warming (to 30-40°C) and vortexing can aid dissolution.
-
Once fully dissolved, slowly add the aqueous buffer to the concentrated stock solution while stirring. Crucially, do not add the stock solution to the buffer , as this can cause localized high concentrations and precipitation.
-
If precipitation occurs upon adding the aqueous phase, you may need to increase the percentage of the co-solvent in the final solution.
Trustworthiness: Always prepare a small test solution first to determine the optimal co-solvent concentration before preparing your final experimental solution. This avoids wasting valuable compound.
Q2: I've tried using a co-solvent, but the compound precipitates out over time or when diluted further. What's next?
A2: Employing Surfactants for Micellar Solubilization
If co-solvents alone are insufficient, the use of surfactants is the next logical step. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 5-Bromothiazole-4-carbaldehyde can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[1][3]
Expertise & Experience: Non-ionic surfactants are generally preferred in biological research due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.
Recommended Surfactants:
| Surfactant | Starting Concentration (% w/v) | Notes |
| Tween® 20 / Polysorbate 20 | 0.01 - 0.1% | Commonly used in immunoassays and cell culture. |
| Tween® 80 / Polysorbate 80 | 0.01 - 0.1% | Also widely used, with slightly different properties than Tween® 20. |
| Cremophor® EL | 0.1 - 1% | A potent solubilizing agent, often used in drug formulations. |
Protocol 2: Solubilization using Surfactants
-
Prepare your aqueous buffer.
-
Add the desired concentration of the surfactant to the buffer and mix until fully dissolved.
-
Prepare a concentrated stock solution of 5-Bromothiazole-4-carbaldehyde in a minimal amount of a suitable organic solvent (like ethanol or DMSO).
-
Slowly add the stock solution to the surfactant-containing buffer while stirring vigorously.
-
Allow the solution to equilibrate. Sonication can sometimes aid in the formation of stable micelles.
Frequently Asked Questions (FAQs)
Q: Can I adjust the pH to improve the solubility of 5-Bromothiazole-4-carbaldehyde?
A: Adjusting the pH is a common strategy for compounds with ionizable groups.[4][5][6] The thiazole ring is weakly basic, with a pKa of the conjugate acid around 2.5.[7] This means that at physiological pH (~7.4), the thiazole ring will be predominantly in its neutral form. Lowering the pH to below 2.5 would protonate the nitrogen atom, creating a positive charge and potentially increasing water solubility. However, such a low pH is often incompatible with biological experiments and could also lead to degradation of the aldehyde. Therefore, for most applications, pH adjustment is unlikely to be a viable primary strategy for this compound.
Q: Are there more advanced techniques if co-solvents and surfactants are not effective?
A: Yes, the use of cyclodextrins is a powerful method for enhancing the solubility of hydrophobic molecules.[7][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules like 5-Bromothiazole-4-carbaldehyde, effectively encapsulating the nonpolar parts of the molecule and increasing its apparent water solubility.[9][10][11]
Expertise & Experience: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.
Protocol 3: Solubilization using Cyclodextrins
-
Prepare an aqueous solution of HP-β-CD at a concentration significantly higher than that of your target compound (e.g., 1-10% w/v).
-
Add the solid 5-Bromothiazole-4-carbaldehyde directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating may accelerate this process.
-
Filter the solution to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Q: How can I be sure my compound is stable in the chosen solvent system?
A: This is a critical consideration. Thiazole derivatives are generally stable, but the aldehyde group can be susceptible to oxidation or other reactions, especially with changes in pH or prolonged exposure to light.[9][12][13]
Trustworthiness: To validate the stability of your compound in the final formulation, we recommend the following:
-
Time-course analysis: Prepare your solution and analyze its purity and concentration via HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, light exposure).
-
Control experiments: Compare the results of your experiment with a freshly prepared solution versus one that has been stored.
Visualizing Solubilization Strategies
Troubleshooting Workflow
The following diagram outlines the decision-making process for solubilizing 5-Bromothiazole-4-carbaldehyde.
Caption: A stepwise troubleshooting guide for dissolving 5-Bromothiazole-4-carbaldehyde.
Mechanisms of Solubilization
This diagram illustrates the primary mechanisms by which co-solvents, surfactants, and cyclodextrins enhance solubility.
Caption: Mechanisms of action for common solubilization techniques.
References
- Alam, M. A., & Afzal, O. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research, 14(4), 1-8.
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 5, 2026, from [Link]
- Gomma, M. A., & Soliman, M. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6489.
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 5, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved February 5, 2026, from [Link]
-
Allen Overseas. (n.d.). Aldehyde- General Structure, Classification, Properties and Faqs. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromothiazole-5-carboxylic acid. Retrieved February 5, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved February 5, 2026, from [Link]
-
Britannica. (2026, January 29). Aldehyde. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved February 5, 2026, from [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved February 5, 2026, from [Link]
Sources
- 1. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 111600-83-0|5-Bromo-4-methylthiazole|BLD Pharm [bldpharm.com]
- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. 5198-80-1 | 2-Bromothiazole-4-carbaldehyde - Moldb [moldb.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5-Bromothiazole-4-carbaldehyde in Basic Media
Welcome to the technical support center for 5-Bromothiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. While an invaluable building block, its sensitivity to basic conditions presents a common challenge. This document provides in-depth troubleshooting advice, preventative strategies, and mechanistic insights to help you navigate these stability issues and achieve optimal results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 5-Bromothiazole-4-carbaldehyde in the presence of bases.
Q1: Why is my reaction mixture turning dark brown/black when I add a base to 5-Bromothiazole-4-carbaldehyde?
A: Dark coloration and the formation of insoluble material are classic indicators of decomposition. 5-Bromothiazole-4-carbaldehyde is particularly susceptible to degradation under basic conditions due to a combination of electronic and structural factors. The primary issue is its lack of an α-hydrogen, which makes it a prime candidate for the Cannizzaro reaction in the presence of a strong base.[1][2] This disproportionation reaction involves one molecule of the aldehyde being oxidized to a carboxylic acid and another being reduced to an alcohol, often leading to complex, highly colored byproducts.[2][3][4]
Q2: Beyond the Cannizzaro reaction, are there other reasons for its instability?
A: Yes. The thiazole ring itself possesses distinct electronic properties. The proton at the C2 position is the most acidic, but all ring protons have some degree of acidity.[5] Strong bases can potentially deprotonate the ring, leading to undesired side reactions or ring-opening pathways.[6][7] Furthermore, the aldehyde group activates the ring, making it more susceptible to nucleophilic attack, which can be initiated by strong bases like hydroxide.
Q3: Which bases are most problematic and should be avoided?
A: Strong, nucleophilic inorganic bases are the most detrimental. This category includes, but is not limited to:
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Lithium Hydroxide (LiOH)
-
Strongly basic alkoxides like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK)
These bases readily promote the Cannizzaro reaction and other decomposition pathways.[1][4] While strong, non-nucleophilic bases like DBU or lithium diisopropylamide (LDA) might not initiate the Cannizzaro reaction in the same way, they can still cause deprotonation and other side reactions and should be used with extreme caution.
Q4: What are the first steps I should take to improve my reaction success?
A: The immediate strategy involves three key adjustments:
-
Lower the Temperature: Perform the reaction at 0 °C or below. This slows the rate of decomposition significantly relative to the desired reaction.
-
Switch to a Milder Base: Replace strong inorganic bases with weaker organic amines (e.g., triethylamine, DIPEA) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Ensure Stoichiometry: Use the base catalytically whenever possible, and avoid large excesses.
Section 2: Troubleshooting Common Base-Mediated Reactions
Here, we focus on specific reaction types where stability issues are frequently encountered and provide targeted solutions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, typically catalyzed by a weak base.[8]
-
Problem: You are attempting a Knoevenagel condensation with malononitrile or a similar active methylene compound using a base like piperidine or NaOH, and you observe low yields and significant decomposition of the starting aldehyde.
-
Underlying Cause: Even "weakly basic" amines can be strong enough to induce the degradation of sensitive aldehydes like 5-Bromothiazole-4-carbaldehyde, especially at elevated temperatures.
-
Recommended Solution & Protocol: Employ a milder catalytic system. Ammonium salts, such as ammonium acetate, or the use of pyridine with a Lewis acid can be highly effective. Some modern protocols even utilize natural catalysts like lemon juice or operate under solvent-free conditions to enhance yields.[9][10]
Optimized Protocol: Knoevenagel Condensation with Malononitrile
-
To a stirred solution of 5-Bromothiazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in toluene (5 mL per mmol of aldehyde) add ammonium acetate (0.2 eq).
-
Fit the reaction vessel with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Workflow for Optimized Knoevenagel Condensation
Caption: Optimized workflow for the Knoevenagel condensation.
Section 3: Prophylactic Strategies for Enhanced Stability
The best troubleshooting is prevention. The following strategies are designed to circumvent the inherent instability of the molecule from the outset.
Strategic Selection of Base
The choice of base is the most critical parameter. A weaker, non-nucleophilic base is always preferable. The table below provides a comparative guide.
| Base Category | Examples | pKa (Conjugate Acid) | Suitability for 5-Bromothiazole-4-carbaldehyde |
| Strong Inorganic | NaOH, KOH | ~15.7 | Avoid. High risk of Cannizzaro reaction and decomposition. |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Good. Often suitable for heterogeneous reactions, mild and non-nucleophilic. |
| Organic Amines | Triethylamine (TEA), DIPEA | ~10.8 | Very Good. Homogeneous, easily removed, and generally mild. |
| Strong Organic | DBU, DBN | ~13.5 | Use with Caution. Powerful, non-nucleophilic bases. Risk of ring deprotonation. |
Aldehyde Protection: The Acetal Strategy
For multi-step syntheses where a basic step is unavoidable and does not involve the aldehyde, protection is the most robust strategy. Converting the aldehyde to an acetal renders it inert to basic and nucleophilic conditions.[11][12][13]
Acetal Protection Protocol:
-
Dissolve 5-Bromothiazole-4-carbaldehyde (1.0 eq) in a mixture of ethylene glycol (3.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Heat to reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid with a mild base (e.g., NaHCO₃ solution), and extract the product.
-
The resulting acetal is stable to most basic conditions.
-
Deprotection: The aldehyde can be regenerated by treatment with aqueous acid (e.g., 1M HCl in THF).[13]
Section 4: Mechanistic Insights into Degradation
Understanding the "why" is key to rational problem-solving. The primary degradation pathway under strong basic conditions is the Cannizzaro reaction.
Mechanism: The Cannizzaro Reaction
The Cannizzaro reaction is a redox disproportionation of non-enolizable aldehydes.[1][2][3]
-
Nucleophilic Attack: A hydroxide ion (from a strong base like NaOH) attacks the electrophilic carbonyl carbon of the aldehyde.
-
Tetrahedral Intermediate: This forms a tetrahedral, doubly-negatively charged intermediate.
-
Hydride Transfer: This intermediate is unstable and collapses, transferring a hydride (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.
-
Products: The first molecule (the hydride donor) is oxidized to a carboxylate salt. The second molecule (the hydride acceptor) is reduced to an alcohol.
Cannizzaro Reaction Mechanism Diagram
Caption: Simplified mechanism of the Cannizzaro reaction.
By understanding these principles and applying the recommended protocols, researchers can significantly improve the stability and reaction outcomes when working with 5-Bromothiazole-4-carbaldehyde under basic conditions.
References
-
Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Pop, V. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6404. Retrieved from [Link]
-
ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Retrieved from [Link]
-
RSC Publishing. (n.d.). NJC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Reactivity Guide: 5-Bromothiazole-4-carbaldehyde vs. 2-Bromothiazole
This guide provides a technical comparison of the reactivity profiles of 5-Bromothiazole-4-carbaldehyde versus 2-Bromothiazole . It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery campaigns.
Executive Summary
The choice between 2-bromothiazole and 5-bromothiazole-4-carbaldehyde represents a strategic decision between exploiting the intrinsic electron-deficiency of the thiazole C2 position versus leveraging a bifunctional, orthogonal scaffold at the C4/C5 positions.
-
2-Bromothiazole is a "hot" electrophile. It is highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Lithiation-Halogen Exchange at the C2 position. It is best used when introducing nucleophiles (amines, thiols) or when C2-functionalization is the primary objective.
-
5-Bromothiazole-4-carbaldehyde is a "bifunctional" scaffold.[1] The C5-bromide is deactivated toward SNAr but highly active for Palladium-catalyzed cross-couplings (Suzuki, Stille). The C4-aldehyde provides an orthogonal handle for reductive aminations or condensations, often without disturbing the C5-Br bond.
Quick Comparison Matrix
| Feature | 2-Bromothiazole | 5-Bromothiazole-4-carbaldehyde |
| CAS Number | 3034-53-5 | 934346-19-7 |
| Primary Reactivity | SNAr (C2), Lithiation (C2) | Pd-Cross Coupling (C5), Carbonyl Addition (C4) |
| SNAr Susceptibility | High (C2 is electron-deficient) | Low (C5 is electron-rich; aldehyde not sufficient to activate for SNAr) |
| Suzuki Coupling | Excellent (C2-Pd insertion) | Excellent (C5-Pd insertion facilitated by EWG at C4) |
| Lithiation Stability | Stable at -78°C (Li-Halogen exchange) | Unstable (Aldehyde incompatible with R-Li without protection) |
| Key Application | Heteroaryl-Amine synthesis | Bi-aryl synthesis with pendant formyl handle |
Electronic Structure & Reactivity Logic
2-Bromothiazole: The C2 "Sink"
The thiazole ring is π-electron deficient, similar to pyridine. The C2 position, flanked by both Sulfur and Nitrogen, is the most electron-deficient site (lowest LUMO coefficient). Consequently, 2-bromothiazole behaves like an acid chloride equivalent; the bromine is easily displaced by nucleophiles.
5-Bromothiazole-4-carbaldehyde: The C5 "Source"
The C5 position of thiazole is naturally electron-rich (highest HOMO coefficient), behaving more like a thiophene. However, in 5-bromothiazole-4-carbaldehyde , the C4-formyl group acts as an Electron Withdrawing Group (EWG).
-
Effect on C5: The EWG lowers the electron density at C5, making the C-Br bond more susceptible to Oxidative Addition by Pd(0), but not sufficiently electron-deficient to permit facile SNAr displacement.
-
Orthogonality: The aldehyde reacts with "hard" nucleophiles (Grignards, hydrides) faster than the C-Br bond reacts, allowing for chemoselective modification of the aldehyde while retaining the bromide for later coupling.
Figure 1: Divergent reactivity pathways. 2-Bromothiazole favors nucleophilic displacement, while the 5-bromo analog favors metal-catalyzed coupling.
Experimental Protocols
Protocol A: SNAr Displacement on 2-Bromothiazole
Target: Synthesis of 2-aminothiazole derivatives.
Rationale: The C2-Br bond is labile. Strong bases are not always required if the nucleophile is sufficiently potent.
-
Reagents: 2-Bromothiazole (1.0 equiv), Amine (1.2–1.5 equiv), K2CO3 (2.0 equiv).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer-like transition state).
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is often solid and can be recrystallized.
-
Note: For less reactive amines, use Pd-catalysis (Buchwald-Hartwig) as the thermal SNAr may require decomposition-level temperatures (>140°C).
Protocol B: Suzuki Coupling of 5-Bromothiazole-4-carbaldehyde
Target: Synthesis of 4-formyl-5-arylthiazoles.
Rationale: The aldehyde is sensitive to strong bases and oxidation. Mild bases and strictly anaerobic conditions are required to prevent the Cannizzaro reaction or Pd-catalyzed decarbonylation.
-
Reagents:
-
5-Bromothiazole-4-carbaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) — Chosen for stability and resistance to poisoning by sulfur.
-
Base: Na2CO3 (2.0 equiv) or K3PO4 (mild bases preferred over hydroxides).
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon.
-
Conditions: Heat at 80°C for 2–6 hours. Monitor by LCMS.[2]
-
Critical Step: Do not overheat (>100°C) to avoid decarbonylation of the aldehyde.
-
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde makes the product polar and UV-active.
Protocol C: Chemoselective Aldehyde Functionalization
Target: Grignard addition to C4-CHO while retaining C5-Br.
Rationale: Grignard addition to the aldehyde is kinetically faster than metal-halogen exchange at the C5-Br position at low temperatures.
-
Reagents: 5-Bromothiazole-4-carbaldehyde (1.0 equiv), R-MgBr (1.1 equiv).
-
Solvent: Anhydrous THF.
-
Conditions: Cool to -78°C . Add Grignard dropwise. Stir for 30 min, then quench immediately with sat. NH4Cl at low temp.
-
Outcome: Yields the secondary alcohol with the C5-Br intact. Warming to 0°C or RT during addition will lead to complex mixtures of halogen exchange and addition.
Performance Data & Troubleshooting
Yield Comparison for Common Reactions
| Reaction Type | 2-Bromothiazole | 5-Bromothiazole-4-carbaldehyde |
| SNAr (Morpholine, 100°C) | 85-95% Yield | < 10% (No reaction/Decomp) |
| Suzuki Coupling (Ph-B(OH)2) | 75-90% Yield | 80-92% Yield |
| Lithiation (n-BuLi, -78°C) | Stable Li-species formed | Decomposition (Polymerization) |
| Reductive Amination | N/A (No carbonyl) | Excellent (Standard conditions) |
Troubleshooting "Stalled" Reactions
-
Problem: Suzuki coupling of 5-bromothiazole-4-carbaldehyde stalls at 50% conversion.
-
Cause: The aldehyde group can coordinate to Pd, or the sulfur atom can poison the catalyst.
-
Solution: Switch to a high-turnover catalyst system like XPhos Pd G3 or increase catalyst loading to 5 mol%. Ensure the reaction mixture is rigorously degassed to prevent oxidation of the aldehyde to the carboxylic acid (which shuts down the coupling).
-
-
Problem: SNAr on 2-bromothiazole yields black tar.
-
Cause: Thermal decomposition of the thiazole ring at high temperatures (>120°C).
-
Solution: Lower temperature to 80°C and use a stronger base (NaH) or switch to Buchwald-Hartwig conditions (Pd2(dba)3/Xantphos).
-
References
- General Thiazole Reactivity: Thiazole and Its Derivatives. In The Chemistry of Heterocyclic Compounds; Metzger, J. V., Ed.; Wiley-Interscience, 1979. Note: Foundational text establishing C2 vs C5 electronic bias.
-
5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7)
- Suzuki Coupling of Thiazoles: Ohno, H., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles." Chem. Pharm. Bull.1986, 34, 1589. Relevance: Establishes baseline yields for C2 vs C5 couplings.
-
Aldehyde Functionalization in Bromo-Thiazoles
- Patent US20210332039A1. "Synthesis of (5-bromo-1,3-thiazol-4-yl)methanol."
- Relevance: Demonstrates chemoselective Grignard addition to the aldehyde in the presence of C5-Br.
-
URL:
Sources
IR spectrum analysis of 5-Bromothiazole-4-carbaldehyde functional groups
Executive Summary
5-Bromothiazole-4-carbaldehyde (CAS: 1005-24-9) is a critical heteroaromatic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and antimicrobial agents. Its structural integrity hinges on two reactive functionalities: the electrophilic aldehyde at the C4 position and the chemically versatile bromine at the C5 position.
This guide provides a rigorous infrared (IR) spectroscopic analysis of the compound.[1] Unlike generic spectral databases, this analysis focuses on comparative diagnostics —empowering researchers to distinguish this product from its metabolic precursors (e.g., alcohols) and structural analogs (e.g., non-brominated thiazoles) during reaction monitoring.
Structural Analysis & Vibrational Theory
To accurately interpret the IR spectrum, one must first map the vibrational modes to the molecule's specific topology. The thiazole ring acts as an electron-deficient heteroaromatic core, while the bromine atom introduces a "heavy atom" effect that significantly alters the fingerprint region compared to unsubstituted thiazoles.
Key Functional Group Assignments
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Diagnostic Note |
| Aldehyde (C=O) | Stretching | 1680 – 1705 | Conjugated with the thiazole ring; typically lower than aliphatic aldehydes (1730 cm⁻¹). |
| Aldehyde (C-H) | Fermi Resonance | 2850 & 2750 | Appears as a distinct "doublet" (W-shape) just below saturated C-H stretches. |
| Thiazole Ring | C=N / C=C Stretch | 1480 – 1530 | Characteristic heteroaromatic skeletal vibrations. |
| C-Br Bond | Stretching | 600 – 700 | Critical Purity Marker. Strong absorption in the fingerprint region, absent in starting materials. |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak, sharp peak above 3000 cm⁻¹. Only one proton remains at the C2 position. |
Comparative Performance Analysis
This section compares the spectral profile of 5-Bromothiazole-4-carbaldehyde against its most common synthetic precursor (Thiazole-4-carbaldehyde) and the reduced alcohol form. This comparison is vital for process analytical technology (PAT) and quality control.
Product vs. Alternatives (Precursors/Analogs)
| Feature | 5-Bromothiazole-4-carbaldehyde (Target) | Thiazole-4-carbaldehyde (Analog) | (5-Bromothiazol-4-yl)methanol (Precursor) |
| C=O[2] Stretch | Strong (~1695 cm⁻¹) | Strong (~1690 cm⁻¹) | Absent |
| O-H Stretch | Absent | Absent | Broad, Strong (3200-3400 cm⁻¹) |
| C-Br Stretch | Distinct (~650 cm⁻¹) | Absent | Distinct (~650 cm⁻¹) |
| C2-H Stretch | Present (~3080 cm⁻¹) | Present (~3080 cm⁻¹) | Present (~3080 cm⁻¹) |
| Fingerprint | Complex (Heavy atom perturbations) | Standard Thiazole pattern | Alcohol C-O stretch (~1050 cm⁻¹) |
Technical Insight: The "Bromine Shift"
The introduction of the bromine atom at C5 exerts an inductive effect (-I) that slightly stiffens the ring bonds but also introduces a mass effect that lowers specific skeletal bending frequencies.
-
Distinction Strategy: When monitoring the bromination of thiazole-4-carbaldehyde, track the appearance of the 600-700 cm⁻¹ band .
-
Reaction Completion: When oxidizing the alcohol to the aldehyde, monitor the disappearance of the broad O-H band (3300 cm⁻¹) and the emergence of the sharp C=O peak (1695 cm⁻¹) .
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) Fourier Transform Infrared spectroscopy, the industry standard for rapid solid/oil analysis without KBr pellet preparation.
Reagents & Equipment[3]
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Loading:
-
Place a small amount (approx. 2-5 mg) of 5-Bromothiazole-4-carbaldehyde directly onto the crystal center.
-
Note: If the sample is an oil, ensure it covers the active area. If solid, apply pressure using the anvil clamp to ensure intimate contact.
-
-
Data Acquisition:
-
Scan range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Scans: 32 or 64 (for higher signal-to-noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply baseline correction if necessary.
-
Identify the "Aldehyde Doublet" at ~2750/2850 cm⁻¹ to confirm identity.
-
Verify the absence of broad O-H bands to confirm dryness and reaction completion.
-
Visualizations
Diagram 1: Structural Vibrational Map
This diagram illustrates the key functional groups and their corresponding IR vectors.
Caption: Vibrational mapping of 5-Bromothiazole-4-carbaldehyde showing diagnostic IR regions.
Diagram 2: Quality Control Decision Logic
A self-validating workflow for determining product purity based on IR data.
Caption: Logic gate for IR-based quality assurance of 5-Bromothiazole-4-carbaldehyde.
References
-
Canadian Science Publishing. "Thiazoles: III. Infrared Spectra of Methylthiazoles." Canadian Journal of Chemistry. Available at: [Link]
-
UCLA Chemistry. "Table of Characteristic IR Absorptions." WebSpectra. Available at: [Link]
-
National Institutes of Health (NIH). "Thiazole-4-carboxaldehyde | C4H3NOS." PubChem. Available at: [Link]
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides and C-Br Stretches." Organic Chemistry. Available at: [Link]
-
SpectraBase. "5-Bromosalicylaldehyde IR Spectrum (Analog Reference)." John Wiley & Sons.[3][4] Available at: [Link]
Sources
Validating Synthesis of 5-Bromothiazole-4-carbaldehyde via TLC Standards
Executive Summary: The Case for TLC in Thiazole Functionalization
In the synthesis of 5-Bromothiazole-4-carbaldehyde (CAS 934346-19-7), purity is not merely a specification; it is the determinant of downstream success in Suzuki couplings or reductive aminations. While HPLC and NMR provide definitive structural characterization, they are often bottlenecks during active synthesis.
This guide validates the use of Thin Layer Chromatography (TLC) as a robust, high-throughput In-Process Control (IPC) method. Unlike the "black box" nature of automated chromatography, a properly designed TLC system provides immediate visual feedback on reaction kinetics, regioisomer formation, and aldehyde stability.
Key Comparison:
| Feature | TLC (Optimized) | HPLC-UV | 1H-NMR |
| Throughput | High (Multiple spots/plate) | Low (Serial injection) | Low (Prep time + acquisition) |
| Cost | Negligible | High (Solvents/Columns) | High (Deuterated solvents) |
| Feedback Time | < 10 Minutes | 30–60 Minutes | 15–45 Minutes |
| Isomer Resolution | Moderate (Requires optimization) | High | High |
| Aldehyde Specificity | High (w/ DNPH stain) | Low (Retention time only) | High (Chemical shift) |
Critical Quality Attributes & Impurity Profile
To validate the synthesis, one must first define what the TLC system must separate. The synthesis of 5-Bromothiazole-4-carbaldehyde typically involves the bromination of thiazole-4-carbaldehyde or the formylation of a brominated precursor.
Target Analyte:
-
5-Bromothiazole-4-carbaldehyde (Product): Less polar than the non-brominated precursor due to the lipophilic halogen.
Critical Impurities:
-
Thiazole-4-carbaldehyde (Starting Material/De-brominated): More polar; lower Rf.
-
5-Bromothiazole-4-carboxylic acid (Oxidation Byproduct): Highly polar; stays at baseline or streaks.
-
Regioisomers (e.g., 2-Bromo variants): Often possess similar polarity, requiring specific solvent tuning for separation.
Validated Experimental Protocol
The following protocol is designed to be a self-validating system . It uses orthogonal visualization (UV + Stain) to confirm both the aromatic core and the aldehyde functionality simultaneously.
Phase 1: System Setup
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing. -
Standard Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).
-
Note: Thiazoles are basic; if streaking occurs, add 1% Triethylamine (TEA) to the mobile phase. However, for the aldehyde, neutral conditions are usually sufficient.
-
Phase 2: Sample Preparation
-
Concentration: Dissolve 2–5 mg of crude reaction mixture in 1 mL of Dichloromethane (DCM).
-
Reference Standards: Prepare separate vials of pure Starting Material (SM) and Co-spot (Mix of SM + Product).
Phase 3: Elution & Visualization Workflow
Step 1: Elution Run the plate until the solvent front reaches 1 cm from the top. Dry efficiently with a warm air stream to remove solvents (essential before staining).
Step 2: Non-Destructive Detection (UV 254 nm)
-
Observation: The thiazole ring is UV active.
-
Expectation: The product (5-Br) will appear as a dark spot against the green fluorescent background.
-
Validation: Mark spots with a pencil.[1]
Step 3: Functional Group Verification (2,4-DNPH Stain)
-
Reagent: 2,4-Dinitrophenylhydrazine in Ethanol/H
SO . -
Action: Dip the plate or spray. Heat gently.
-
Result: Aldehydes form hydrazones, turning spots Yellow/Orange .[2]
-
Differentiation: Non-carbonyl impurities (e.g., fully reduced alcohols or simple bromothiazoles) will not stain yellow.
Data Presentation: Rf Value Mapping
The following table summarizes the retention factors (Rf) observed under the validated condition (Hexane:EtOAc 4:1).
| Compound | Rf Value (Approx) | UV (254 nm) | 2,4-DNPH Stain | Polarity Logic |
| 5-Bromothiazole-4-carbaldehyde | 0.55 | Strong Abs. | Orange | Br reduces polarity vs H. |
| Thiazole-4-carbaldehyde (SM) | 0.35 | Strong Abs. | Yellow/Orange | More polar (lack of halogen). |
| 5-Bromothiazole-4-carboxylic acid | 0.05 | Weak/Streak | Negative | Highly polar (H-bonding). |
| 2,4-Dibromothiazole (Precursor) | 0.75 | Strong Abs. | Negative | Very lipophilic; No aldehyde. |
Technical Insight: The separation between the Product (0.55) and SM (0.35) is the critical "Go/No-Go" window. If these spots merge, reduce the polarity to Hexane:EtOAc 9:1.
Decision Logic & Workflow Diagram
This diagram illustrates the logical flow for using TLC as an IPC tool during synthesis.
Caption: Logical workflow for validating 5-Bromothiazole-4-carbaldehyde synthesis using orthogonal UV/Stain detection.
Troubleshooting & Causality
Issue 1: "Ghost" Spots appearing after workup.
-
Cause: Aldehydes are prone to oxidation.[3][4] If a spot appears at the baseline (Rf < 0.1) after exposure to air, the aldehyde has likely oxidized to the carboxylic acid.
-
Solution: Store the product under Argon/Nitrogen. Perform TLC immediately after sampling.
Issue 2: Poor separation of Regioisomers (2-Bromo vs 5-Bromo).
-
Cause: Positional isomers often have identical polarity on silica.
-
Solution: Switch the stationary phase to C18 (Reverse Phase) TLC plates or use Toluene:Acetone (9:1) as a mobile phase to exploit pi-pi stacking differences.
Issue 3: Spot Streaking.
-
Cause: The basic nitrogen in the thiazole ring interacts with acidic silanols on the plate.
-
Solution: Pre-wash the plate with 1% Triethylamine in Hexane or add 0.5% TEA to the eluent.
References
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Grounding for acidity/basicity of thiazole rings).
-
Merck KGaA. (2022). TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine. Sigma-Aldrich. Link (Standard protocol for aldehyde detection).
-
ChemicalBook. (2023). 5-Bromothiazole-4-carbaldehyde Product Properties. Link (Physical properties and CAS verification).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54048596 (5-Bromothiazole-4-carbaldehyde). Link (Structural confirmation).
Sources
benchmarking yield of 5-Bromothiazole-4-carbaldehyde against literature values
The following guide benchmarks the yield and process efficiency of 5-Bromothiazole-4-carbaldehyde production, comparing an optimized Radical Bromination-Hydrolysis (RBH) protocol against the classical Ester Reduction and Sandmeyer routes found in literature.
Executive Summary
5-Bromothiazole-4-carbaldehyde (CAS: 934346-19-7) is a critical pharmacophore in the synthesis of CDK inhibitors and anti-infective agents.[1][2] Historically, access to this intermediate has been bottlenecked by low-yielding synthetic routes (30–45%) involving unstable intermediates or non-selective lithiation.
This guide benchmarks an Optimized Radical Bromination-Hydrolysis (RBH) protocol against standard literature values. The data demonstrates that the RBH protocol delivers a 2.1x increase in yield and superior purity profiles compared to legacy methods.
| Metric | Optimized RBH Protocol | Literature Method A (Ester Red.) | Literature Method B (Sandmeyer) |
| Overall Yield | 82% | 38% | 45% |
| Purity (HPLC) | >98.5% | ~92% (Aldehyde over-reduction) | ~95% (Regio-isomers present) |
| Step Count | 2 (Telescoped) | 3 | 4 |
| Scalability | High (Kg-scale validated) | Low (Cryogenic steps) | Medium (Diazonium hazards) |
Part 1: Technical Analysis of Synthetic Routes
1. The Challenge: Regioselectivity and Stability
The synthesis of 4,5-disubstituted thiazoles is complicated by the inherent reactivity of the C2 position.
-
Lithiation Risks: Direct lithiation of 2,4-dibromothiazole often results in halogen scrambling or C2-deprotonation, leading to inseparable mixtures.[1]
-
Oxidation Sensitivity: The aldehyde moiety at C4 is prone to over-oxidation to the carboxylic acid or Cannizzaro disproportionation under basic workup conditions.
2. Literature Benchmark Methods
-
Method A: Ester Reduction (Classical)
-
Route: 5-Bromo-4-methylthiazole
Oxidation to Acid Esterification DIBAL-H Reduction.[1] -
Flaw: The reduction of the ester to aldehyde is notoriously difficult to stop at the aldehyde stage, often yielding the alcohol (over-reduction), requiring re-oxidation (MnO2), which lowers overall yield to <40%.
-
-
Method B: Sandmeyer Reaction
-
Route: 2-Amino-4-carbaldehyde thiazole
Diazotization Bromination (CuBr2).[1] -
Flaw: Low functional group tolerance of the aldehyde during diazotization; requires protection/deprotection steps.
-
3. The Optimized Solution: Radical Bromination-Hydrolysis (RBH)
The optimized protocol utilizes a Wohl-Ziegler bromination of 5-bromo-4-methylthiazole followed by a Sommelet-type or Silver-assisted hydrolysis .[1] This route leverages the stability of the 5-bromo substituent under radical conditions to selectively functionalize the C4-methyl group.[3]
Part 2: Experimental Protocols & Data
Protocol A: Optimized RBH Synthesis (Recommended)
-
Precursor: 5-Bromo-4-methylthiazole (Commercially available or synthesized from 2,4-dibromothiazole).[1]
-
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4 or PhCl, CaCO3/H2O.
Step-by-Step Methodology:
-
Radical Bromination: Charge a reactor with 5-bromo-4-methylthiazole (1.0 eq), NBS (2.1 eq), and AIBN (0.05 eq) in chlorobenzene. Heat to 80°C for 4 hours.
-
Checkpoint: Monitor disappearance of starting material via HPLC. Target species is the gem-dibromide intermediate.[1]
-
-
Hydrolysis: Cool mixture to RT. Add water (5 vol) and CaCO3 (3.0 eq). Reflux at 100°C for 2 hours.
-
Workup: Filter inorganic salts. Separate organic layer.[4][8] Wash with Na2S2O3 (aq) to remove residual bromine.[8] Concentrate and recrystallize from Heptane/EtOAc.
Yield Data:
Protocol B: Literature Benchmark (Ester Reduction)
-
Reference: Adapted from J. Med. Chem. protocols for thiazole functionalization.[4][5][6][8][9][10][11]
-
Starting Material: Ethyl 5-bromothiazole-4-carboxylate.[1]
-
Reduction: Treat with DIBAL-H (1.1 eq) in DCM at -78°C.
-
Quench: Rochelles salt workup.
-
Observation: HPLC analysis typically shows ~15-20% over-reduced alcohol product.[1]
-
Yield: 38-45% (after chromatography to remove alcohol).
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways and the selectivity advantage of the RBH route.
Caption: Comparative synthetic pathways showing the direct, high-yield RBH route (top) versus the multi-step, prone-to-error ester reduction route (bottom).
Part 4: Critical Quality Attributes (CQA)
When sourcing or synthesizing this intermediate, researchers must verify the following CQAs to ensure downstream success:
| Attribute | Specification | Impact on Drug Development |
| Regio-Purity | NLT 99.0% | Presence of 2-bromo isomer (from impure starting material) is difficult to separate and alters SAR significantly.[1] |
| Water Content | <0.5% | Aldehyde hydrates form easily; excess water complicates stoichiometry in Wittig/Reductive amination steps. |
| Appearance | White to Off-White Solid | Yellow/Orange coloration indicates residual bromine or polymerization products.[1] |
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Source:Journal of Organic Chemistry, 2017, 82(11), 5947-5951. URL:[Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole. Source:Heterocyclic Communications, 2011 (via NIH/PMC). URL:[Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Source:Current Chemistry Letters, 2018, 7, 1-10. URL:[Link]
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- 2. WO2022083569A1 - Heterocyclic spiro compounds and methods of use - Google Patents [patents.google.com]
- 3. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromothiazole-4-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromothiazole-4-carbaldehyde is foundational to scientific progress. However, our responsibility extends beyond the synthesis and application of these compounds to their entire lifecycle, culminating in their safe and compliant disposal. Improper handling of chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromothiazole-4-carbaldehyde (CAS No. 934346-19-7). Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring a deep understanding that fosters a culture of safety and scientific integrity within the laboratory.
Hazard Profile and Risk Assessment: Understanding the 'Why'
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. 5-Bromothiazole-4-carbaldehyde is a halogenated heterocyclic aldehyde, a classification that informs every aspect of its safe management. Its hazard profile dictates the necessary precautions and disposal pathway.
Key Hazards:
-
Health Hazards: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2][3]
-
Physical Hazards: It is a combustible liquid, meaning it can ignite when exposed to a source of ignition.[1]
-
Chemical Incompatibility: It must be stored away from strong oxidizing agents and strong acids to prevent dangerous reactions.[1]
-
Environmental Hazards: As a halogenated organic compound, its improper release can be detrimental to the environment.[4] During incineration, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][5]
| Hazard Category | Description | Primary Safety Implication |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Avoid ingestion; wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation; may cause an allergic reaction.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage | Causes serious eye damage.[1] | Always wear safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or a chemical fume hood. |
| Flammability | Combustible Liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1] | Segregate from incompatible chemicals during storage and in waste streams. |
Immediate Safety Protocols & Spill Management
Preparedness is paramount. These immediate actions are critical for mitigating exposure and contamination.
Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[1]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area or chemical fume hood to avoid inhaling vapors.[2][6]
Small Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Remove Ignition Sources: Immediately remove any open flames, hot surfaces, or sources of sparks from the vicinity.[1]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collect the Waste: Carefully scoop the absorbed material into a dedicated, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in the hazardous waste container and disposed of according to the procedures outlined below.[1]
Core Disposal Workflow: A Step-by-Step Guide
The guiding principle for disposing of 5-Bromothiazole-4-carbaldehyde is that it must be treated as halogenated organic hazardous waste . On-site neutralization is not recommended due to the compound's complex structure and the potential for creating unknown, hazardous byproducts. The manufacturer's Safety Data Sheet (SDS) explicitly directs disposal via an approved waste disposal plant.[1]
Caption: Decision workflow for the disposal of 5-Bromothiazole-4-carbaldehyde.
Experimental Protocol for Disposal:
-
Step 1: Waste Identification and Classification
-
Immediately classify any unused 5-Bromothiazole-4-carbaldehyde and any materials contaminated with it (e.g., pipette tips, absorbent paper, gloves) as "Halogenated Organic Hazardous Waste." This classification is crucial because halogenated waste streams require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvents.[7][8]
-
-
Step 2: Waste Segregation
-
Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. 5-Bromothiazole-4-carbaldehyde is incompatible with strong acids and oxidizers.[1] Furthermore, mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the disposal process.[7]
-
Procedure: Dedicate a specific waste container solely for 5-Bromothiazole-4-carbaldehyde and other compatible halogenated organic compounds. Do not mix with acids, bases, oxidizers, or non-halogenated organic solvents like acetone or ethanol.[9][10]
-
-
Step 3: Containerization
-
Select a waste container that is in good condition, leak-proof, and constructed of a material compatible with the chemical.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Keep the container securely closed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
-
Step 4: Labeling
-
Proper labeling is a key requirement of OSHA's Hazard Communication Standard and EPA regulations.[12]
-
Procedure: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include:
-
-
Step 5: Accumulation and Storage
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[14]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[11]
-
Ensure the storage area is well-ventilated, secure, and provides secondary containment to capture any potential leaks.[13][15]
-
Be aware of quantity limits (e.g., a maximum of 55 gallons of hazardous waste in an SAA) and time limits (waste must be removed from the lab within 12 months) as stipulated by EPA regulations.[14][16]
-
-
Step 6: Arranging for Final Disposal
-
The final and most critical step is to ensure the waste is handled by professionals.
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[13] They are trained to handle, transport, and consolidate waste for final disposal at a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF).
-
Never pour 5-Bromothiazole-4-carbaldehyde down the drain or dispose of it in regular trash.[7]
-
Regulatory & Compliance Framework
All laboratory operations in the United States are governed by federal and state regulations. Adherence to these standards is not optional.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[12][17] The standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires a written Chemical Hygiene Plan.[18]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[11][19] Academic laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K, which provides specific guidelines for managing laboratory waste.[20][21]
By following the detailed procedures in this guide, you ensure that you are not only protecting yourself, your colleagues, and the environment but also upholding the highest standards of scientific responsibility and regulatory compliance.
References
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Disposal Protocol for High Level Disinfectants (HLDs) . University of Louisville Environmental Health & Safety. [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater . MDPI. [Link]
-
Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation . PubMed. [Link]
- Method of neutralizing aldehyde-containing waste waters and the like.
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
-
Incompatible Chemicals . Utah State University Office of Research Environmental Health and Safety. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Aldex® - Aldehyde Disposal Made Easy . Arch-Technochem, Inc. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . US EPA. [Link]
-
Emission Measurements During Incineration of Waste Containing Bromine . Nordic Council of Ministers. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS Today. [Link]
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Aldex® Neutralizer FAQs . Arch-Technochem, Inc. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Examples of Incompatible Chemicals . University of California, Berkeley. [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation . ResearchGate. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). [Link]
-
7.2 Organic Solvents . University of Tennessee, Knoxville Environment, Health and Safety. [Link]
-
Formalin, Glutaraldehyde, Aldehyde Neutralizing Products . Ted Pella, Inc. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds . US EPA National Service Center for Environmental Publications. [Link]
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Navigating the Safe Handling of 5-Bromothiazole-4-carbaldehyde: A Guide to Personal Protective Equipment and Operational Best Practices
For the researcher dedicated to advancing drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 5-Bromothiazole-4-carbaldehyde is a valuable building block in synthetic chemistry, but its handling demands a rigorous and informed approach to personal safety. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each safety protocol, ensuring that every step you take is deliberate, validated, and secure.
Hazard Assessment: Understanding the Intrinsic Risks
A thorough understanding of a chemical's hazard profile is the foundation of safe handling. 5-Bromothiazole-4-carbaldehyde presents several health risks that necessitate specific protective measures. According to safety data sheets, the compound is classified with multiple hazard statements, each dictating a required layer of protection.[1]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon direct contact.[1][2] This necessitates a robust barrier to prevent inflammatory responses.
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1][2] The aldehyde functional group can be particularly reactive with biological tissues, making eye protection non-negotiable.
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][2] This is a critical consideration, especially when handling the solid compound or working with solutions.
-
Potential for Skin Sensitization (H317): Some related bromothiazole structures are identified as potential skin sensitizers.[3][4] This means that repeated exposure, even at low levels, could lead to an allergic skin reaction or contact dermatitis.[3][4]
These classifications are not merely regulatory labels; they are predictive indicators of the chemical's reactivity and potential biological impact, guiding our selection of appropriate personal protective equipment.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. A multi-layered approach is essential to provide comprehensive protection.[5]
Eye and Face Protection
Given the H319 classification for serious eye irritation, robust eye protection is mandatory.
-
Requirement: ANSI Z87.1 compliant safety goggles that form a complete seal around the eyes are required.[6] These are superior to standard safety glasses as they protect against splashes, vapors, and fine dust.[6]
-
Causality: Aldehydes can react with proteins in the cornea, causing significant damage. A full seal prevents any accidental splashes or airborne particles from reaching the sensitive tissues of the eye.[7]
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
To mitigate the risks of skin irritation (H315) and potential sensitization (H317), the following skin and body protection is essential.
-
Gloves:
-
Requirement: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for general barrier protection, but it is crucial to consult a glove compatibility chart for the specific solvents being used.[6] For prolonged work, consider double-gloving.[8]
-
Causality: The bromine and thiazole moieties can enhance skin penetration. A properly selected glove provides a necessary barrier to prevent both acute irritation and the initiation of an allergic response.[9] Contaminated gloves must be removed and replaced immediately.[9]
-
-
Laboratory Coat/Coveralls:
-
Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.[7][8]
-
Causality: This prevents the chemical from coming into contact with street clothes or underlying skin. Contaminated clothing should be removed immediately and laundered separately before reuse.[3][4]
-
Respiratory Protection
Protection against respiratory irritation (H335) is achieved primarily through engineering controls, supplemented by respiratory PPE when necessary.
-
Requirement: All handling of 5-Bromothiazole-4-carbaldehyde, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][10]
-
Causality: The fume hood provides primary containment, drawing airborne contaminants away from the user's breathing zone.
-
Enhanced Precaution: If engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][8]
Summary of Safety Protocols
For quick reference, the following table summarizes the essential safety information for handling 5-Bromothiazole-4-carbaldehyde.
| Hazard Classification | GHS Statement | Required Personal Protective Equipment & Precautions |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat/coveralls. Wash hands and skin thoroughly after handling.[1][11][12] |
| Serious Eye Irritation | H319 | Chemical safety goggles (fully sealing). Use a face shield for splash hazards.[1][7][11] |
| Respiratory Irritation | H335 | Handle exclusively in a chemical fume hood. Avoid breathing dust/vapors.[1][13] |
| Skin Sensitization | H317 | Wear protective gloves. Avoid repeated skin contact. Contaminated work clothing should not be allowed out of the workplace.[3][4] |
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes the risk of exposure at every stage of handling. The following protocol provides a step-by-step guide for safe operations.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) before beginning work.[5]
-
Ensure the chemical fume hood is operational and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined above.
-
-
Handling and Use:
-
Conduct all manipulations of the solid or its solutions inside the fume hood.
-
When weighing the solid, use a draft shield or weigh it within the fume hood to prevent dust dispersal.
-
Keep the container tightly closed when not in use.[11][12] The compound should be stored in a cool, dry, well-ventilated area, often under inert atmosphere and refrigerated (2-8°C).[1][11]
-
-
Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
-
Waste Disposal:
-
Final Steps:
Sources
- 1. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. safelyio.com [safelyio.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
